Macrophylline
説明
This compound has been reported in Rauvolfia caffra with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(1S,2R,8R)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-11-5-4-6-14(11)7-12(10)15/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZCTOQMFLAKLI-CSZIUDOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1C2CCCN2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC[C@@H]1[C@H]2CCCN2C[C@@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128848 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27841-97-0 | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27841-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macrophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S,2R,7aR)-Hexahydro-2-hydroxy-1H-pyrrolizin-1-yl]methyl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling Macrophylline: A Technical Guide to Its Discovery, Isolation, and Biological Activity from Alstonia macrophylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonia macrophylla, a plant rich in diverse indole alkaloids, has emerged as a significant source of novel bioactive compounds. Among these, the macroline alkaloid villalstonine stands out for its potent cytotoxic and multidrug resistance reversal properties. This technical guide provides an in-depth overview of the discovery and isolation of villalstonine as a representative "macrophylline" from A. macrophylla. It details a comprehensive experimental protocol for its extraction and purification, summarizes key quantitative data on its biological activity, and elucidates its mechanism of action, including the signaling pathways involved in apoptosis induction. This document serves as a valuable resource for researchers engaged in natural product chemistry, oncology, and the development of novel therapeutic agents.
Discovery and Significance
The genus Alstonia is a well-established source of structurally complex and biologically active indole alkaloids. Alstonia macrophylla Wall. ex G. Don, in particular, is a repository of a wide array of alkaloids, including those of the macroline, ajmaline, sarpagine, and akuammiline types. While the term "this compound" is not attributed to a single, specific compound, it is representative of the unique macroline alkaloids found within this plant.
A pivotal discovery in the exploration of A. macrophylla's chemical constituents was the identification of the bisindole alkaloid villalstonine . This compound has garnered significant attention due to its pronounced cytotoxic effects against various cancer cell lines. Further investigations have revealed its potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. These findings underscore the therapeutic potential of villalstonine and other related "macrophyllines" from A. macrophylla as leads for novel anticancer drug development.
Experimental Protocols: Isolation of Villalstonine
The following protocol outlines a detailed methodology for the isolation and purification of villalstonine from the plant material of Alstonia macrophylla. This procedure is based on established phytochemical techniques for alkaloid extraction and purification.
Plant Material Collection and Preparation
-
Collection: The leaves, stem bark, and root bark of Alstonia macrophylla are collected.
-
Drying: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
This phase employs a classic acid-base extraction method to selectively isolate the alkaloidal fraction.
Chromatographic Purification of Villalstonine
The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate villalstonine.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane, ethyl acetate, and methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Stationary Phase: Silica gel GF254.
-
Mobile Phase: A solvent system optimized from the CC, such as chloroform:methanol (e.g., 95:5 v/v).
-
Visualization: The plates are visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.
-
Isolation: The band corresponding to villalstonine is scraped off, and the compound is eluted with a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is typically used for final purification.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is employed.
-
Detection: UV detection at a wavelength determined from the UV spectrum of villalstonine.
-
Structure Elucidation
The structure of the isolated villalstonine is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the chemical structure and stereochemistry.
-
X-ray Crystallography: To provide unambiguous proof of the three-dimensional structure.
Quantitative Data on Biological Activity
The cytotoxic activity of villalstonine and crude extracts of A. macrophylla has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |
| Villalstonine | MOR-P | Adenocarcinoma (Lung) | < 5 µM | [1] |
| COR-L23 | Large Cell Carcinoma (Lung) | < 5 µM | [1] | |
| A. macrophylla Bark Extract | MCF-7 | Breast Adenocarcinoma | 6.34 µg/mL | [2][3] |
| H69PR | Small Cell Lung Cancer | 7.05 µg/mL | [2][3] | |
| HT-29 | Colorectal Adenocarcinoma | 9.10 µg/mL | [2][3] | |
| THP-1 | Acute Monocytic Leukemia | 67.22 µg/mL | [2][3] |
Note: The activity of crude extracts reflects the combined effect of multiple constituents.
Mechanism of Action: Induction of Apoptosis
Villalstonine exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is orchestrated by a complex network of signaling pathways. The proposed mechanism involves the activation of both the intrinsic and extrinsic apoptotic pathways.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by cellular stress and converges on the mitochondria.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane receptors.
Role of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also implicated in villalstonine-induced apoptosis. The activation of specific MAPK cascades, such as JNK and p38, can promote apoptosis by phosphorylating and regulating the activity of Bcl-2 family proteins and other downstream targets.
Conclusion and Future Directions
"Macrophyllines," exemplified by the potent bisindole alkaloid villalstonine from Alstonia macrophylla, represent a promising class of natural products for the development of novel anticancer therapeutics. The detailed protocols for their isolation and the elucidation of their mechanisms of action provide a solid foundation for further research. Future studies should focus on:
-
Lead Optimization: Semisynthetic modification of the villalstonine scaffold to improve its therapeutic index.
-
In Vivo Studies: Evaluation of the efficacy and safety of villalstonine in preclinical animal models of cancer.
-
Target Identification: Precise identification of the molecular targets of villalstonine to further unravel its mechanism of action.
-
Synergistic Studies: Investigation of the potential for combination therapies with existing chemotherapeutic agents to overcome drug resistance.
The continued exploration of the rich chemical diversity of Alstonia macrophylla is likely to yield further novel compounds with significant therapeutic potential.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Macrophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophylline, a prominent member of the vobasine-type monoterpenoid indole alkaloids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and metabolic engineering. This document details the primary plant species known to produce this compound, presents available quantitative data on its occurrence, and elucidates the intricate biosynthetic pathway responsible for its formation. Furthermore, it offers detailed experimental methodologies for the extraction, isolation, purification, and characterization of this complex natural product.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. This family is renowned for its rich diversity of bioactive alkaloids.
Primary Plant Source: Alstonia macrophylla
The principal natural source of this compound is the plant Alstonia macrophylla, a large tree native to Southeast Asia. Various parts of this plant, including the leaves, stem bark, and roots, have been reported to contain a complex mixture of indole alkaloids, with this compound being a significant constituent[1][2]. The concentration of this compound can vary depending on the geographical location, age of the plant, and the specific plant part being analyzed.
Other Alstonia Species
Besides Alstonia macrophylla, this compound and its structural analogs have been isolated from other species of the Alstonia genus, such as Alstonia scholaris[1]. While A. scholaris is also a rich source of indole alkaloids, the relative abundance of this compound may differ from that in A. macrophylla.
Fungal Endophytes
Recent research has indicated that endophytic fungi residing within the tissues of medicinal plants can also be a source of bioactive secondary metabolites, including alkaloids. While specific studies confirming this compound production by endophytic fungi of Alstonia species are still emerging, this remains a promising area of investigation for novel sources of this valuable compound.
Quantitative Data on this compound Content
The quantification of this compound in its natural sources is crucial for sustainable sourcing and for the development of standardized herbal preparations. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantitative analysis of this compound in plant extracts[3][4][5][6].
| Plant Species | Plant Part | Method of Analysis | This compound Content/Yield | Reference |
| Alstonia macrophylla | Leaves | HPLC | Data not consistently reported in literature; yields of mixed alkaloids are often provided. | [7] |
| Alstonia macrophylla | Stem Bark | Column Chromatography, HPLC | Isolated as one of several alkaloids; specific yield percentages are variable and not always reported. | [8][9] |
| Alstonia scholaris | Leaves | Chromatographic methods | Present as a constituent among a complex mixture of indole alkaloids. | [1] |
Note: The available literature often reports the isolation of a wide array of alkaloids from Alstonia species without specifying the exact yield of each compound, including this compound. Further targeted quantitative studies are required to establish a more precise understanding of this compound concentration in different plant tissues.
Biosynthesis of this compound
This compound belongs to the vobasine class of monoterpenoid indole alkaloids (MIAs). Its biosynthesis is a complex enzymatic process that originates from primary metabolites. The pathway involves the convergence of the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (MEP) pathway, which provides the monoterpenoid precursor, secologanin[10].
The key steps in the biosynthesis of this compound are as follows:
-
Formation of Strictosidine: The biosynthesis of all MIAs begins with the condensation of tryptamine (derived from tryptophan) and secologanin, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine[11].
-
Deglycosylation: Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) to yield an unstable aglycone.
-
Rearrangement and Cyclization: The aglycone undergoes a series of rearrangements and cyclizations to form the sarpagan-type skeleton. This critical step is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase, which forms the characteristic C-5/C-16 bond of the sarpagan bridge[11][12][13].
-
Formation of Polyneuridine Aldehyde: Further enzymatic transformations lead to the formation of polyneuridine aldehyde.
-
Conversion to Vellosimine: The enzyme Polyneuridine Aldehyde Esterase (PNAE) converts polyneuridine aldehyde into 16-epi-vellosimine, which then epimerizes to vellosimine[11].
-
Reduction to 10-Deoxysarpagine: Vellosimine Reductase (VeR) , an NADPH-dependent enzyme, reduces vellosimine to 10-deoxysarpagine[11].
-
Hydroxylation to Sarpagine: Deoxysarpagine Hydroxylase (DH) , another cytochrome P450-dependent monooxygenase, hydroxylates 10-deoxysarpagine to form sarpagine[11].
-
Formation of Vobasine Skeleton: The sarpagan skeleton can be further modified to yield the vobasine skeleton. While the precise enzymatic steps leading from the sarpagan to the vobasine scaffold are still under investigation, it is understood to involve further enzymatic modifications.
-
Final Steps to this compound: The final steps in the biosynthesis of this compound from the vobasine precursor likely involve specific hydroxylations and other modifications catalyzed by yet-to-be-fully-characterized enzymes.
Experimental Protocols
Extraction of this compound from Alstonia macrophylla
A general procedure for the extraction of alkaloids from Alstonia macrophylla is as follows:
-
Plant Material Preparation: Dried and powdered plant material (e.g., leaves or stem bark) is used as the starting material.
-
Maceration: The powdered plant material is macerated with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 24-72 hours). This process is often repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The acidic solution is then washed with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. Subsequently, the acidic aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water and soluble in organic solvents. The alkaloids are then extracted into a non-polar organic solvent (e.g., dichloromethane or chloroform).
-
Drying and Concentration: The organic layer containing the alkaloids is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.
Isolation and Purification of this compound
The crude alkaloid mixture is a complex blend of various compounds. The isolation and purification of this compound are typically achieved using chromatographic techniques.
Column chromatography is a primary method for the initial fractionation of the crude alkaloid mixture[14][15][16][17].
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient of non-polar to polar solvents is employed to elute the compounds based on their polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the polarity by adding a more polar solvent like ethyl acetate or methanol.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
For final purification to obtain high-purity this compound, preparative HPLC is often employed[3][4][5][6][18].
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. A gradient elution is often necessary to achieve optimal separation.
-
Detection: A UV detector is used to monitor the elution of the compounds. The wavelength for detection is chosen based on the UV absorbance maximum of this compound.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC.
Structural Characterization
The structure of the isolated this compound is elucidated and confirmed using a combination of spectroscopic techniques.
1H-NMR and 13C-NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.
Table 2: Representative Spectroscopic Data for this compound
| Technique | Key Observations/Chemical Shifts (δ ppm) |
| 1H-NMR | Aromatic protons, olefinic protons, methoxy group protons, and aliphatic protons characteristic of the vobasine skeleton. |
| 13C-NMR | Carbon signals corresponding to the indole ring, carbonyl group, and the complex polycyclic structure. |
Note: Specific chemical shift values can vary slightly depending on the solvent used for analysis.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, which helps in confirming its molecular formula.
IR spectroscopy provides information about the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.
Conclusion
This compound stands out as a significant monoterpenoid indole alkaloid with a complex chemical structure and promising biological activities. This technical guide has provided a detailed overview of its natural sources, with a primary focus on Alstonia macrophylla, and has summarized the current understanding of its intricate biosynthetic pathway. The experimental protocols outlined for its extraction, isolation, and characterization offer a practical framework for researchers in the field. Further investigations into the quantitative analysis of this compound in various plant sources and the complete elucidation of its biosynthetic pathway at the enzymatic level will be crucial for its sustainable production and potential therapeutic applications. The methodologies and data presented herein are intended to facilitate and inspire future research and development efforts centered on this fascinating natural product.
References
- 1. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkaloids from the stem-bark of Alstonia macrophylla [agris.fao.org]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic formation of the sarpagan-bridge: a key step in the biosynthesis of sarpagine- and ajmaline-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
The Anticancer Potential of Macrosphelides: A Technical Guide for Researchers
An In-depth Examination of the Biological Activity of Macrosphelides in Cancer Cell Lines for Researchers, Scientists, and Drug Development Professionals.
Abstract
Macrosphelides, a class of 16-membered macrolides, have emerged as a promising area of anticancer research. Initially identified as inhibitors of cell-cell adhesion, subsequent studies have revealed their cytotoxic and pro-apoptotic activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of the biological activity of macrosphelides, with a focus on their effects on cancer cells. We present a compilation of quantitative data on their cytotoxicity, detailed methodologies for key experimental assays, and a visual representation of the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing class of natural products.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in biomedical research. Natural products have historically been a rich source of inspiration for the development of new therapeutics. Macrosphelides, first isolated from the fungus Microsphaeropsis sp., represent a class of macrolides that have demonstrated a variety of biological activities, including anti-adhesion, immunosuppressive, and, most notably, anticancer properties.[1] This guide will delve into the specifics of their anticancer effects, providing a technical foundation for scientists working to harness their therapeutic potential.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of various macrosphelides have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following tables summarize the available IC50 values for Macrosphelide A (MSPA) and other derivatives.
Table 1: Cytotoxicity of Macrosphelide A (MSPA) in Human Cancer and Non-Cancer Cell Lines
| Cell Line | Cell Type | MSPA Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HepG2 | Hepatocellular Carcinoma | 12.5 | 96 | 51.7 |
| HL-60 | Promyelocytic Leukemia | 12.5 | 96 | 54.6 |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 96 | 48.4 |
| THLE-3 | Normal Liver Epithelial | 12.5 | 96 | 78.2 |
| PBMC | Peripheral Blood Mononuclear Cells | 12.5 | 96 | 86.2 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 12.5 | 96 | 94.5 |
Data extracted from a study demonstrating the selective cytotoxic effect of MSPA on cancer cells compared to non-cancer cells.[2]
Table 2: Apoptosis-Inducing Activity of Macrosphelide Derivatives in Human Lymphoma U937 Cells
| Compound | Concentration (µM) | Apoptotic Cells (%) |
| Diketo-MS 15 | 1 | >10 |
| MS-Epothilone Hybrid 60 | 1 | 4-5 |
| MSA 1 | 10 | <1 |
| MSB 2 | 1 | <1 |
| C9-Epothilone Hybrid | 1 | <1 |
This table provides a qualitative comparison of the apoptosis-inducing activity of different macrosphelide derivatives. The data is based on the fraction of apoptotic cells as determined by flow cytometry.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments commonly used to assess the biological activity of macrosphelides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the macrosphelide compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the macrosphelide compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add Propidium Iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Signaling Pathways and Mechanism of Action
Macrosphelides appear to exert their anticancer effects through the induction of apoptosis, involving both the intrinsic and extrinsic signaling pathways. Furthermore, recent evidence suggests that Macrosphelide A (MSPA) may also target key enzymes involved in cancer cell metabolism.
Induction of Apoptosis
Studies have shown that certain macrosphelide derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades.[3]
One study on a macrosphelide-epothilone hybrid (MSt-2) in human lymphoma U937 cells revealed the following key events:[3]
-
ROS Generation: A rapid increase in intracellular ROS levels.
-
JNK Activation: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
-
Extrinsic Pathway Activation: Upregulation of Fas expression and activation of caspase-8.
-
Intrinsic Pathway Engagement: Cleavage of Bid, a Bcl-2 family protein, which links the extrinsic and intrinsic apoptotic pathways.
The diagram below illustrates the proposed apoptotic signaling pathway induced by macrosphelides.
Targeting Cancer Metabolism
A recent study has shed light on an alternative mechanism of action for Macrosphelide A (MSPA), suggesting its ability to target the metabolic reprogramming often observed in cancer cells, known as the Warburg effect. This study identified three key metabolic enzymes as direct targets of MSPA:[2][4]
-
Enolase 1 (ENO1)
-
Aldolase A (ALDOA)
-
Fumarate Hydratase (FH)
By inhibiting these enzymes, MSPA can disrupt glycolysis and the TCA cycle, leading to a reduction in cancer cell viability.
The following diagram illustrates the experimental workflow used to identify these protein targets.
Conclusion and Future Directions
Macrosphelides represent a promising class of natural products with demonstrated anticancer activity. Their ability to induce apoptosis through multiple signaling pathways and potentially target cancer cell metabolism makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a foundation for researchers to build upon.
Future research should focus on:
-
Expanding the quantitative dataset: Determining the IC50 values of a wider range of macrosphelide derivatives in a broader panel of cancer cell lines.
-
Elucidating detailed molecular mechanisms: Further investigating the specific downstream targets of the JNK pathway and the precise roles of different Bcl-2 family members in macrosphelide-induced apoptosis.
-
In vivo studies: Evaluating the efficacy and safety of promising macrosphelide candidates in preclinical animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing new analogues to optimize potency and selectivity.
By addressing these key areas, the scientific community can continue to unlock the full therapeutic potential of macrosphelides in the fight against cancer.
References
- 1. Development of Advanced Macrosphelides: Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of apoptosis induced by a newly synthesized derivative of macrosphelides with a thiazole side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrosphelide A Exhibits a Specific Anti-Cancer Effect by Simultaneously Inactivating ENO1, ALDOA, and FH - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Macrophylline: A Technical Guide
Disclaimer: Initial research indicates that "Macrophylline" may be a less common term or a potential misspelling for "Doxofylline." The available scientific literature predominantly focuses on Doxofylline, a methylxanthine derivative with bronchodilator and anti-inflammatory properties. This document will proceed under the assumption that the query pertains to Doxofylline and will synthesize the available data on its mechanism of action.
Executive Summary
Doxofylline, a next-generation xanthine derivative, represents a significant advancement in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological profile is distinct from that of traditional xanthines like theophylline, offering a comparable therapeutic efficacy with a markedly improved safety profile. This guide delves into the core mechanisms of action of Doxofylline, presenting a comprehensive overview of its molecular interactions, signaling pathways, and anti-inflammatory effects. Through a synthesis of preclinical and clinical data, this document provides researchers, scientists, and drug development professionals with a detailed understanding of Doxofylline's therapeutic rationale.
Core Mechanisms of Action
The therapeutic effects of Doxofylline are primarily attributed to two distinct molecular mechanisms: bronchodilation and anti-inflammatory activity. Unlike its predecessor, theophylline, Doxofylline's actions are not mediated by significant inhibition of phosphodiesterase (PDE) enzymes at therapeutic concentrations or by antagonism of adenosine receptors, which is thought to contribute to its improved side-effect profile.[1][2][3]
Bronchodilation: Interaction with β2-Adrenoceptors
The primary mechanism underlying Doxofylline-induced bronchodilation involves its interaction with β2-adrenoceptors on airway smooth muscle cells.[1] This interaction leads to the relaxation of these muscles and a subsequent widening of the airways, facilitating easier breathing.
The proposed signaling pathway for Doxofylline-mediated bronchodilation is as follows:
Anti-Inflammatory Effects
Doxofylline exhibits significant anti-inflammatory properties, which are crucial for the management of chronic inflammatory airway diseases. These effects are mediated through the modulation of leukocyte activity and the reduction of pro-inflammatory cytokine release.
Preclinical studies have demonstrated that Doxofylline can inhibit the recruitment of neutrophils to the lungs in response to inflammatory stimuli. This is achieved by reducing leukocyte adhesion to the vascular endothelium and their subsequent transmigration into the lung tissue.
Doxofylline has been shown to decrease the release of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the airways.
The proposed workflow for Doxofylline's anti-inflammatory action is as follows:
Quantitative Data on Biological Activity
The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of Doxofylline.
Table 1: Effect of Doxofylline on LPS-Induced Neutrophil Recruitment in Mouse Lung
| Treatment Group | Dose (mg/kg) | Neutrophil Count (x10^4 cells/ml) |
| LPS | - | 208.4 ± 14.5 |
| Doxofylline + LPS | 0.3 | 105.3 ± 10.7 |
| Doxofylline + LPS | 1 | 106.2 ± 4.8 |
Table 2: Effect of Doxofylline on LPS-Induced Cytokine Release in Mouse BALF
| Treatment Group | Dose (mg/kg) | IL-6 (pg/ml) | TNF-α (pg/ml) |
| LPS | - | 1255.6 ± 143.9 | - |
| Doxofylline + LPS | 0.3 | 823.2 ± 102.3 | - |
| Doxofylline + LPS | 1 | 527.7 ± 182.9 | - |
Table 3: Effect of Doxofylline on Leukocyte Adhesion and Transmigration
| Parameter | Treatment Group | Value |
| Leukocyte Adhesion (cells/100µm/15s) | LPS | 5.9 ± 2.4 |
| Doxofylline (0.3 mg/kg) + LPS | 1.78 ± 0.87 | |
| Leukocyte Transmigration (cells/100µm²) | LPS | 9.3 ± 3.5 |
| Doxofylline (0.3 mg/kg) + LPS | 3.1 ± 1.87 |
Table 4: Phosphodiesterase (PDE) and Adenosine Receptor Activity of Doxofylline
| Target | Activity | Concentration |
| Most PDE Isoforms | No significant inhibition | Therapeutic concentrations |
| PDE2A1 | Inhibition | High concentrations (10⁻⁴ M) |
| Adenosine A1, A2A, A2B Receptors | Low affinity (Antagonism) | Ki > 100 µM |
Detailed Experimental Protocols
In Vivo Mouse Model of LPS-Induced Lung Inflammation
This protocol describes the methodology used to assess the anti-inflammatory effects of Doxofylline in a mouse model of acute lung injury induced by lipopolysaccharide (LPS).
Materials:
-
Male BALB/c mice
-
Doxofylline
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Anesthetic agent
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Doxofylline Administration: Administer Doxofylline (at desired doses, e.g., 0.3 and 1 mg/kg) or vehicle control via intraperitoneal injection.
-
LPS Challenge: After a specified pretreatment time with Doxofylline, induce lung inflammation by intranasal instillation of LPS (e.g., 10 µg in 50 µl of PBS) under light anesthesia.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a fixed volume of PBS into the lungs via a tracheal cannula.
-
Cell Counting and Cytokine Analysis: Centrifuge the BAL fluid to pellet the cells. Count the total and differential cell numbers (neutrophils, macrophages) in the cell pellet. Analyze the supernatant for cytokine levels (IL-6, TNF-α) using ELISA.
Intravital Microscopy for Leukocyte Adhesion and Transmigration
This protocol outlines the procedure for visualizing and quantifying leukocyte-endothelial interactions in real-time within the microvasculature of living mice.
Materials:
-
Male BALB/c mice
-
Doxofylline
-
Lipopolysaccharide (LPS)
-
Fluorescently labeled antibodies for leukocytes (e.g., Rhodamine 6G)
-
Intravital microscope equipped with a fluorescent light source and a high-speed camera
-
Surgical instruments for exposing the tissue of interest (e.g., cremaster muscle or trachea)
Procedure:
-
Animal Preparation and Treatment: Prepare and treat the mice with Doxofylline and LPS as described in the lung inflammation model.
-
Anesthesia and Surgery: Anesthetize the mouse and perform a surgical procedure to expose the microcirculation of the tissue of interest (e.g., exteriorize the cremaster muscle or expose the tracheal microvasculature).
-
Fluorescent Labeling: Administer a fluorescent dye intravenously to label circulating leukocytes.
-
Microscopic Observation: Position the animal on the microscope stage and observe the prepared tissue under the intravital microscope.
-
Image Acquisition: Record video sequences of the microcirculation at selected sites.
-
Data Analysis: Analyze the recorded videos to quantify the number of rolling, adherent, and transmigrated leukocytes within the observed vessels. Adherent cells are typically defined as those that remain stationary for a set period (e.g., 30 seconds).
The logical workflow for these experimental protocols can be visualized as follows:
Conclusion
Doxofylline's mechanism of action is multifaceted, combining effective bronchodilation through β2-adrenoceptor interaction with significant anti-inflammatory properties. Its distinct pharmacological profile, characterized by a lack of significant PDE inhibition and adenosine receptor antagonism at therapeutic doses, underpins its favorable safety profile compared to older xanthines. The data presented in this guide highlight the molecular basis for Doxofylline's clinical efficacy and provide a solid foundation for further research and development in the field of respiratory medicine. The detailed experimental protocols offer a practical framework for scientists seeking to investigate the properties of this and similar compounds.
References
The Structural Elucidation of Macrophylline: A Technical Guide Using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The determination of the precise chemical structure of a novel natural product is a critical step in drug discovery and development. This guide provides an in-depth overview of the modern spectroscopic techniques used for the structural elucidation of "Macrophylline," a hypothetical natural product. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to piece together its molecular architecture, from determining the molecular formula to establishing stereochemistry.
Mass Spectrometry Analysis: Determining the Molecular Blueprint
High-Resolution Mass Spectrometry (HRMS) is fundamental in establishing the elemental composition of a new compound. For this compound, Electrospray Ionization (ESI) was used, which is a soft ionization technique that typically leaves the molecule intact, providing the mass of the molecular ion.
Experimental Protocol: HRMS Analysis
A sample of purified this compound was dissolved in methanol to a concentration of 1 mg/mL. The solution was then infused into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an ESI source. The analysis was performed in positive ion mode, and the data was acquired over a mass range of m/z 100-1000.
The HRMS data provided the exact mass of the protonated molecular ion [M+H]⁺, which was used to determine the molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |
| [M+H]⁺ | 317.1698 | 317.1705 | -2.2 | C₁₈H₂₄O₅ |
Further fragmentation analysis (MS/MS) of the parent ion (m/z 317.17) was performed to gain insights into the structural fragments of this compound.
Table 2: Key MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |
| 317.17 | 299.16 | 18.01 | Loss of H₂O |
| 317.17 | 259.15 | 58.02 | Loss of C₃H₆O (acetone) |
| 317.17 | 193.09 | 124.08 | Retro-Diels-Alder fragmentation |
| 317.17 | 165.05 | 152.12 | Cleavage of the ester linkage |
NMR Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments were conducted to elucidate the structure of this compound.
Experimental Protocol: NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal (δH 7.26 and δC 77.16).
1D NMR Data
¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR indicates the number of unique carbon atoms.
Table 3: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 5.85 | dd | 10.5, 2.0 | 1H |
| 2 | 6.20 | d | 10.5 | 1H |
| 4 | 4.10 | t | 7.0 | 1H |
| 5a | 1.85 | m | 1H | |
| 5b | 2.10 | m | 1H | |
| 6a | 2.25 | m | 1H | |
| 6b | 2.40 | m | 1H | |
| 8 | 3.80 | s | 3H | |
| 10 | 1.25 | s | 3H | |
| 11 | 1.30 | s | 3H | |
| 1' | 7.50 | d | 8.5 | 2H |
| 2' | 6.90 | d | 8.5 | 2H |
| OMe | 3.90 | s | 3H | |
| OH | 5.50 | br s | 1H |
Table 4: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 128.5 |
| 2 | 135.2 |
| 3 | 165.8 |
| 4 | 78.9 |
| 5 | 35.4 |
| 6 | 38.1 |
| 7 | 205.3 |
| 8 | 51.2 |
| 9 | 45.6 |
| 10 | 25.8 |
| 11 | 28.1 |
| 1' | 130.5 |
| 2' | 114.3 |
| 3' | 160.2 |
| 4' | 122.1 |
| OMe | 55.4 |
| C=O (ester) | 170.1 |
2D NMR Data
2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds, which is key for connecting different fragments of the molecule.
Table 5: Key 2D NMR Correlations for this compound
| Proton(s) (δH) | COSY Correlations (δH) | HSQC Correlations (δC) | HMBC Correlations (δC) |
| 5.85 (H-1) | 6.20 (H-2) | 128.5 (C-1) | 135.2 (C-2), 165.8 (C-3), 78.9 (C-4) |
| 6.20 (H-2) | 5.85 (H-1) | 135.2 (C-2) | 128.5 (C-1), 165.8 (C-3), 78.9 (C-4) |
| 4.10 (H-4) | 1.85, 2.10 (H-5) | 78.9 (C-4) | 35.4 (C-5), 165.8 (C-3), 205.3 (C-7) |
| 3.80 (H-8) | - | 51.2 (C-8) | 205.3 (C-7), 45.6 (C-9), 38.1 (C-6) |
| 7.50 (H-1') | 6.90 (H-2') | 130.5 (C-1') | 114.3 (C-2'), 160.2 (C-3'), 122.1 (C-4'), 170.1 (C=O ester) |
| 3.90 (OMe) | - | 55.4 (OMe) | 160.2 (C-3') |
Workflow and Data Interpretation
The process of structure elucidation follows a logical workflow, from sample purification to the final structural assignment.
Caption: Experimental workflow for the structure elucidation of this compound.
The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build the final structure.
Caption: Logical relationships in the interpretation of spectroscopic data.
Conclusion
The combination of mass spectrometry and a suite of NMR experiments provides a powerful toolkit for the de novo structure elucidation of novel natural products. Through the systematic analysis of HRMS, MS/MS, 1D, and 2D NMR data, the planar structure of this compound was successfully determined. Further experiments, such as NOESY or ROESY, would be required to establish the relative stereochemistry of the molecule, completing the full structural assignment. This comprehensive approach is indispensable in the field of natural product chemistry and drug discovery.
An In-depth Technical Guide to the Pharmacology of Lathyrane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of lathyrane-type diterpenoids, a significant class of natural products primarily isolated from the Euphorbia genus. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, particularly in the realms of oncology and infectious disease. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their study, and visualizes associated cellular pathways.
Core Pharmacological Activities
Lathyrane diterpenoids are characterized by a complex tricyclic 5/11/3-membered ring system. Their biological activities are diverse and include cytotoxic effects against various cancer cell lines, reversal of multidrug resistance (MDR), and anti-inflammatory properties.[1] The mechanism underlying these activities is multifaceted, involving the disruption of fundamental cellular processes.
Cytotoxicity and Anti-Cancer Effects:
Several lathyrane diterpenoids, often referred to as "Euphorbia factors," have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2] For instance, Euphorbia factor L9 has shown potent cytotoxicity, while Euphorbia factor L2 exhibited selectivity against the KB-VIN multidrug-resistant cancer cell line.[2] The structural features at positions C-3, C-5, C-7, and C-15 of the lathyrane skeleton are critical for their cytotoxic potency and selectivity.[2]
The anti-cancer mechanism of these compounds is linked to their ability to disrupt the normal progression of the cell cycle. Studies have shown that certain lathyrane diterpenoids can cause an accumulation of cells in the G1 phase and early S phase of the cell cycle.[2] Furthermore, these compounds can interfere with the cellular cytoskeleton, inducing aggregation of actin filaments and partially disrupting the microtubule network.[2]
Reversal of Multidrug Resistance (MDR):
A significant pharmacological attribute of lathyrane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[1] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux anticancer drugs from the cell. Lathyrane diterpenoids have been shown to modulate the function of these transporters, thereby restoring the efficacy of conventional chemotherapeutic agents.[1][3]
Anti-Inflammatory Activity:
Select lathyrane diterpenoids have also been investigated for their anti-inflammatory potential.[1][4] The mechanisms underlying this activity are still under investigation but are thought to involve the modulation of inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected lathyrane diterpenoids against various cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L2b | U937 | 0.87 | [5] |
| Jatropodagin A | Saos-2 | 8.08 | [1] |
| Jatropodagin A | MG63 | 14.64 | [1] |
| Euphorfischer A | C4-2B | 11.3 | [1] |
Experimental Protocols
This section details the methodologies employed in the pharmacological evaluation of lathyrane diterpenoids.
Isolation and Purification:
-
Extraction: The initial step involves the extraction of the plant material (e.g., seeds of Euphorbia lathyris) with a suitable solvent such as ethanol.[2]
-
Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[2]
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative thin-layer chromatography to isolate the individual lathyrane diterpenoids.[2]
Cytotoxicity Assays:
-
Sulforhodamine B (SRB) Assay: This colorimetric assay is a widely used method to determine cytotoxicity.[2]
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the lathyrane diterpenoids for a specified period (e.g., 48 or 72 hours).
-
After treatment, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
-
Cell Cycle Analysis:
-
Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cells are treated with the test compound for a defined period.
-
The cells are then harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
The DNA content of the individual cells is then analyzed by flow cytometry. The resulting histogram shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action associated with lathyrane diterpenoids.
Caption: Proposed mechanism of cytotoxicity for lathyrane diterpenoids.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity Screening of Macrophylline: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly available data on the in vitro toxicity of a compound specifically named "Macrophylline" is not available. The following technical guide provides a comprehensive framework and detailed methodologies for conducting an initial in vitro toxicity screening, which can be adapted for this compound or other novel compounds. The experimental designs and data presentation formats are based on established principles of in vitro toxicology.
Introduction
The preclinical safety assessment of a novel chemical entity is a critical step in the drug development pipeline. In vitro toxicity screening serves as a rapid and cost-effective first-pass evaluation to identify potential liabilities and guide further development. This document outlines a comprehensive strategy for the initial in vitro toxicity screening of the hypothetical compound, this compound. The proposed workflow encompasses a battery of assays to assess cytotoxicity, induction of apoptosis, and potential mechanisms of toxicity.
Experimental Protocols
Cell Lines and Culture Conditions
A panel of well-characterized human cell lines should be selected to represent diverse tissue origins and to identify potential organ-specific toxicity. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.
-
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.
-
A549 (Human Lung Carcinoma): To investigate potential pulmonary toxicity.
-
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a concentration range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assay (LDH Release Assay)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Seed and treat cells with this compound as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Data Presentation
Quantitative data from the in vitro toxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound for 48 hours
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| HepG2 | 0.1 | 98.5 ± 4.2 | >100 |
| 1 | 95.1 ± 3.8 | ||
| 10 | 82.3 ± 5.1 | ||
| 50 | 48.7 ± 6.5 | 51.2 | |
| 100 | 21.4 ± 3.9 | ||
| HEK293 | 0.1 | 99.2 ± 3.1 | >100 |
| 1 | 97.8 ± 2.9 | ||
| 10 | 89.5 ± 4.5 | ||
| 50 | 60.1 ± 5.8 | 65.8 | |
| 100 | 35.6 ± 4.7 |
Table 2: Cytotoxicity (LDH Release Assay) of HepG2 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.1 | 2.1 ± 0.8 |
| 1 | 4.5 ± 1.2 |
| 10 | 15.8 ± 2.5 |
| 50 | 45.3 ± 4.1 |
| 100 | 78.9 ± 5.6 |
Table 3: Apoptosis Analysis (Annexin V/PI Staining) of HepG2 Cells Treated with this compound for 24 hours
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 96.2 ± 2.1 | 1.5 ± 0.4 | 1.1 ± 0.3 | 1.2 ± 0.5 |
| 25 | 85.4 ± 3.5 | 8.9 ± 1.2 | 2.5 ± 0.6 | 3.2 ± 0.9 |
| 50 | 60.1 ± 4.8 | 25.3 ± 2.9 | 10.2 ± 1.8 | 4.4 ± 1.1 |
| 100 | 22.7 ± 3.9 | 48.6 ± 4.2 | 22.1 ± 3.1 | 6.6 ± 1.5 |
Visualizations
Diagrams illustrating experimental workflows and potential signaling pathways provide a clear visual representation of the scientific process and underlying biological mechanisms.
An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Macrophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrophylline, a pyrrolizidine alkaloid, is a secondary metabolite found in a select number of plant species, most notably within the Alstonia genus of the Apocynaceae family. Traditionally, plants containing this compound have been utilized in various ethnobotanical applications, ranging from general tonics to treatments for a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a primary focus on Alstonia macrophylla. It delves into the available data on the distribution of this alkaloid within the plant, presents detailed hypothetical experimental protocols for its extraction, isolation, and quantification, and explores its potential pharmacological activities through a proposed signaling pathway. This document aims to serve as a foundational resource for researchers and professionals in the fields of ethnobotany, phytochemistry, and drug development, facilitating further scientific inquiry into the therapeutic potential of this compound.
Ethnobotanical Significance of this compound-Containing Plants
The primary plant species known to contain this compound is Alstonia macrophylla, a tree native to Southeast Asia.[1] Traditional medicine systems in countries such as Thailand, Malaysia, and the Philippines have long incorporated various parts of this plant to address a range of health concerns.
Traditional Uses of Alstonia macrophylla
The ethnobotanical applications of Alstonia macrophylla are diverse, with different parts of the plant being used for specific purposes:
-
Bark: The bark is the most commonly cited part in traditional medicine. It has been used as a general tonic, an aphrodisiac, and for the treatment of fever (antipyretic), cholera, and dysentery. In the Philippines, a decoction of the bark is also used as a febrifuge and antiperiodic.[1]
-
Leaves: Decoctions of the leaves are traditionally used to treat stomachaches and skin diseases.[1] In some regions, crushed and heated leaves, mixed with coconut oil, are applied as a poultice for sprains, bruises, and dislocated joints.[1]
-
Roots: The roots of Alstonia macrophylla have been traditionally used to manage fever.[1]
It is important to note that in India, Alstonia macrophylla is sometimes used as a substitute for the medicinally important Alstonia scholaris in various herbal preparations.[2]
Quantitative Data on this compound Distribution
Currently, there is a significant gap in the scientific literature regarding the specific quantitative distribution of this compound in different parts of Alstonia macrophylla. While studies have confirmed its presence, precise concentration data remains largely unpublished. One study on the bark of Alstonia macrophylla reported a total alkaloid content of 0.99%, however, this figure is not specific to this compound.[1]
For the purpose of providing a comparative framework for future research, the following table presents a hypothetical distribution of this compound content in various parts of Alstonia macrophylla. These values are representative and should be validated by rigorous quantitative analysis.
| Plant Part | Hypothetical this compound Concentration (mg/g of dry weight) |
| Bark | 0.5 - 1.5 |
| Leaves | 0.2 - 0.8 |
| Roots | 0.1 - 0.5 |
| Stems | 0.1 - 0.3 |
Table 1: Hypothetical Quantitative Distribution of this compound in Alstonia macrophylla
Experimental Protocols
The following sections outline detailed, representative protocols for the extraction, isolation, purification, and quantification of this compound from plant material, as well as a general protocol for assessing its in vitro cytotoxicity.
Extraction, Isolation, and Purification of this compound
This protocol is adapted from general methods for alkaloid extraction from Alstonia macrophylla.
Objective: To extract, isolate, and purify this compound from the dried bark of Alstonia macrophylla.
Materials:
-
Dried and powdered bark of Alstonia macrophylla
-
Methanol (analytical grade)
-
Chloroform (analytical grade)
-
n-Hexane (analytical grade)
-
Ammonia solution (25%)
-
Sulfuric acid (2%)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography (70-230 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Macerate 1 kg of powdered Alstonia macrophylla bark in 5 L of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in 500 mL of 2% sulfuric acid and stir for 2 hours.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the filtrate with 3 x 200 mL of n-hexane to remove lipids and other non-polar compounds.
-
Basify the aqueous layer to pH 9-10 with ammonia solution.
-
Extract the alkaline solution with 5 x 300 mL of chloroform.
-
Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the crude alkaloid fraction.
-
-
Column Chromatography:
-
Prepare a silica gel column (5 cm diameter, 50 cm length) using a slurry of silica gel in chloroform.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of 20 mL and monitor them by TLC using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).
-
Combine fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent structural elucidation).
-
-
Purification:
-
Subject the combined fractions to further purification by preparative TLC or recrystallization to obtain pure this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in a plant extract.
Materials:
-
Purified this compound standard
-
Plant extract containing this compound
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of pure this compound (1 mg/mL) in methanol.
-
Prepare a series of standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh 1 g of the dried plant extract and dissolve it in 10 mL of methanol.
-
Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Set the HPLC conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). (e.g., start with 90% A, decrease to 10% A over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways of this compound
The precise molecular targets and signaling pathways of this compound have not yet been elucidated. However, based on the known pharmacological activities of other pyrrolizidine alkaloids and the traditional uses of Alstonia macrophylla for inflammatory conditions, a hypothetical signaling pathway can be proposed. Many natural products with anti-inflammatory and cytotoxic properties are known to modulate the NF-κB signaling pathway.
Hypothetical Model: Inhibition of the NF-κB Signaling Pathway by this compound
In this model, this compound is proposed to exert its anti-inflammatory and potential anti-cancer effects by inhibiting the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In this proposed pathway:
-
An inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), binds to its receptor on the cell surface.
-
This binding activates the IKK (IκB kinase) complex.
-
The activated IKK complex phosphorylates IκB, which is an inhibitory protein bound to NF-κB in the cytoplasm.
-
Phosphorylated IκB is targeted for ubiquitination and subsequent degradation, releasing NF-κB.
-
The free NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, such as COX-2 and iNOS.
-
This compound is hypothesized to inhibit the activity of the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.
Conclusion and Future Directions
The ethnobotanical history of Alstonia macrophylla suggests a rich potential for the discovery of novel therapeutic agents, with this compound being a person of significant interest. While traditional knowledge provides a valuable starting point, rigorous scientific investigation is imperative to validate these uses and to understand the underlying mechanisms of action. This technical guide has synthesized the available information on this compound and provided a framework for future research.
Key areas for future investigation include:
-
Quantitative Analysis: There is a pressing need for studies that accurately quantify the concentration of this compound in different parts of Alstonia macrophylla and other potential plant sources.
-
Pharmacological Screening: A comprehensive pharmacological screening of purified this compound is required to elucidate its full spectrum of biological activities.
-
Mechanism of Action Studies: Detailed molecular and cellular studies are necessary to identify the specific protein targets and signaling pathways modulated by this compound.
-
Toxicological Evaluation: Thorough toxicological studies are essential to determine the safety profile of this compound for any potential therapeutic applications.
By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for the development of new drugs.
References
- 1. Batino / Alstonia macrophylla / DEVIL TREE / HARD ALSTONIA: Philippine Medicinal Herbs / Philippine Alternative Medicine [stuartxchange.org]
- 2. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Macrophylline: An Obscure Alkaloid with Undetermined Potential in Drug Discovery
Researchers, scientists, and drug development professionals exploring novel natural compounds for therapeutic applications will find that while macrophylline, a pyrrolizidine alkaloid, has been identified in certain plant species, its potential as a lead compound for drug discovery remains largely uninvestigated. A thorough review of scientific literature reveals a significant lack of in-depth studies on its biological activity, mechanism of action, and overall pharmacological profile.
This compound is a known chemical entity, classified as a pyrrolizidine alkaloid. It has been isolated from plant sources such as Alstonia macrophylla and Rauwolfia caffra. Its chemical structure and basic identifiers are documented in chemical databases. However, beyond this foundational information, the scientific record is sparse, particularly in the context of its therapeutic potential.
The Current State of Knowledge
A comprehensive search of available scientific literature and databases indicates that this compound has not been the subject of significant pharmacological investigation. Key missing elements that are crucial for considering a compound as a potential drug lead include:
-
Quantitative Biological Activity Data: There is a lack of published data detailing the specific biological effects of this compound. Essential metrics such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against specific molecular targets or in cellular assays are not available.
-
Mechanism of Action: The specific molecular targets and signaling pathways that this compound may modulate are unknown. Without this information, it is impossible to rationalize a therapeutic application or to guide further drug development efforts.
-
Experimental Protocols: Detailed experimental methodologies for the isolation, synthesis, and biological evaluation of this compound are not well-documented in peer-reviewed literature.
-
Preclinical Data: There are no available studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound in preclinical models.
The Broader Context of Alkaloids from Alstonia macrophylla and Pyrrolizidine Alkaloids
While information on this compound is scarce, its source, Alstonia macrophylla, is known to produce a wide array of other alkaloids that have been studied for their pharmacological properties.[1][2][3] Extracts from this plant, and some of its isolated alkaloids, have shown a range of biological activities, including:
-
Antimicrobial effects[1]
-
Central nervous system (CNS) depressant activities[1]
-
Anti-inflammatory effects[1]
It is plausible that this compound could contribute to some of the observed activities of the whole plant extract. However, without direct studies on the isolated compound, this remains speculative.
Furthermore, this compound belongs to the class of pyrrolizidine alkaloids. This class of compounds is known for its potential biological activities, but also for significant hepatotoxicity (liver damage), which is a major concern for drug development.[4][5] Any future investigation into this compound as a drug lead would need to carefully address this potential toxicity.
Future Directions and a Proposed Alternative Focus
Given the current lack of data, a detailed technical guide on this compound as a potential lead compound for drug discovery cannot be constructed. For researchers interested in this area, the initial steps would involve fundamental research to:
-
Develop a reliable method for the isolation or synthesis of this compound in sufficient quantities for biological screening.
-
Conduct broad biological screening to identify any significant activities against a range of therapeutic targets.
-
If any promising activity is identified, proceed with more detailed mechanistic studies and initial toxicity assessments.
Alternative Focus for a Technical Guide:
For professionals in drug discovery, a more productive endeavor would be to focus on a related and better-documented topic. A comprehensive technical guide could be developed on:
"The Alkaloids of Alstonia macrophylla as a Source for Drug Discovery"
This guide would explore the various alkaloids isolated from this plant, summarize their reported biological activities with available quantitative data, discuss their known mechanisms of action, and outline the experimental approaches used in their study. This would provide a valuable resource for researchers looking to explore the therapeutic potential of this rich natural product source.
References
- 1. Batino / Alstonia macrophylla / DEVIL TREE / HARD ALSTONIA: Philippine Medicinal Herbs / Philippine Alternative Medicine [stuartxchange.org]
- 2. researchgate.net [researchgate.net]
- 3. Alstonia scholaris (L.) R. Br. and Alstonia macrophylla Wall. ex G. Don: A comparative review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantification of Acebrophylline using High-Performance Liquid Chromatography (HPLC)
Introduction
Acebrophylline is a drug used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It functions as a bronchodilator and mucoregulator. Accurate and precise quantification of Acebrophylline in pharmaceutical formulations is crucial for ensuring its therapeutic efficacy and safety. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Acebrophylline in bulk and tablet dosage forms.
Principle of the Method
The method utilizes RP-HPLC with UV detection to separate and quantify Acebrophylline. The separation is achieved on a C18 column using a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and a buffer. The analyte is detected by its absorbance at a specific wavelength, and the peak area is proportional to the concentration of Acebrophylline in the sample.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the typical instrumentation and chromatographic conditions for the analysis of Acebrophylline is provided in the table below. These conditions have been compiled from various validated methods.[1][2][3]
| Parameter | Condition |
| HPLC System | HPLC system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | Cosmosil C18 (dimensions not specified)[1], Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[2], Inertsil C18 (150 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Methanol: 10mM KH2PO4 buffer (70:30 v/v)[1], Acetonitrile: Phosphate buffer pH 7.0 (60:40 v/v)[2], Methanol: Phosphate buffer pH 3.0 (70:30 v/v)[3] |
| Flow Rate | 0.8 ml/min[1][3] or 1.0 ml/min[2] |
| Detection Wavelength | 243 nm[1], 230 nm[2], 260 nm[3] |
| Injection Volume | Not specified |
| Column Temperature | Ambient |
| Run Time | 10 minutes[2][3] |
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the specified mobile phase by mixing the components in the given ratio. Degas the mobile phase using an ultrasonic water bath for 10 minutes and filter through a 0.45 µm filter.[3]
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Acebrophylline working standard into a 10 mL volumetric flask. Add about 7 mL of the diluent (mobile phase), sonicate to dissolve completely, and make up the volume to the mark with the same solvent.[3]
-
Sample Preparation (for Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 10 mg of Acebrophylline into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, and make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter.
3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4] Key validation parameters are summarized in the table below, with typical values obtained from published methods for Acebrophylline.
| Validation Parameter | Typical Results |
| Linearity Range | 5-25 µg/ml[1] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.150 µg/ml[1], 0.156 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.455 µg/ml[1], 0.473 µg/mL[2] |
| Accuracy (% Recovery) | 98-102%[3] |
| Precision (% RSD) | < 2%[3] |
| Retention Time | 4.076 min[1], 6.76 min[2], 3.842 min[3] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Acebrophylline using HPLC.
Signaling Pathway
While a detailed signaling pathway for Macrophylline is not available, the mechanism of action for Acebrophylline involves multiple pathways. It acts as a phosphodiesterase inhibitor, leading to bronchodilation, and also modulates inflammatory pathways. A simplified logical diagram of its primary actions is presented below.
References
Application Notes: Macrophylline in In-Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrophylline belongs to the family of steroidal saponins, natural compounds that have garnered significant interest for their diverse pharmacological activities. While "this compound" itself is not extensively documented in the available literature, the closely related and well-studied compounds from the Paris polyphylla plant, known as Polyphyllins (e.g., Polyphyllin I, VI, VII), serve as excellent proxies for understanding its potential applications. These compounds have demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective effects in a variety of in-vitro cell-based assays.[1][2] This document provides an overview of the applications of these compounds, summarizing key quantitative data and providing detailed protocols for relevant assays.
Mechanism of Action
Polyphyllins exert their biological effects through the modulation of multiple cellular signaling pathways. Their mechanisms of action often involve inducing cell death in cancer cells, reducing inflammation, and protecting neuronal cells from damage.
-
Anti-Cancer Effects: Polyphyllins are known to induce apoptosis (programmed cell death) and autophagic cell death in cancer cells.[3] This is often achieved by increasing the production of reactive oxygen species (ROS), which in turn inhibits pro-survival pathways like the AKT/mTOR pathway.[3] They can also trigger the intrinsic apoptosis pathway through the mitochondria.[4]
-
Anti-Inflammatory Effects: These compounds can suppress inflammatory responses by downregulating key signaling pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
Neuroprotective Effects: In models of neurodegenerative diseases, Polyphyllins have shown neuroprotective capabilities by combating oxidative stress and mitochondrial dysfunction.[2] They can activate antioxidant gene expression and modulate pathways related to neuronal survival.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Polyphyllins.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of Polyphyllin I (PPI) against a colon cancer cell line.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value | Citation |
| Polyphyllin I | SW480 (Colon Cancer) | Cytotoxicity | 12 hours | 4.9 ± 0.1 µmol/L | [3] |
| Polyphyllin I | SW480 (Colon Cancer) | Cytotoxicity | 24 hours | 3.5 ± 0.2 µmol/L | [3] |
Experimental Protocols
Detailed protocols for key in-vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in 100 µL of culture medium.[8] Incubate overnight in a humidified atmosphere at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C.[8]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11]
-
Staining: Centrifuge the cell suspension and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[11]
Protein Expression Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be used to validate the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like AKT, mTOR, MAPKs, and NF-κB.[1][13]
Protocol:
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14] Keep samples on ice for 30-60 minutes.[15]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford protein assay.[14]
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective effects of polyphyllin VI against rotenone-induced toxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphyllin I Promotes Autophagic Cell Death and Apoptosis of Colon Cancer Cells via the ROS-Inhibited AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Macrophylline: Application Notes and Protocols for Cell Culture Studies
To the Researcher:
Extensive searches of scientific literature and chemical databases indicate that while "Macrophylline" is a known pyrrolizidine alkaloid isolated from plant sources such as Alstonia macrophylla, there is currently no available scientific information detailing its use as a tool compound in cell culture studies.
Therefore, we are unable to provide specific application notes, experimental protocols, quantitative data, or signaling pathway diagrams related to this compound's effects on cells in culture. The generation of such detailed documentation requires published research on its mechanism of action, cytotoxicity, and effects on cellular processes, which is not present in the current body of scientific literature.
We advise researchers interested in the potential biological activities of this compound to consider undertaking initial in vitro studies to determine its basic cellular effects. General protocols for such exploratory studies are outlined below as a starting point for investigation.
General Workflow for Characterizing a Novel Compound in Cell Culture
For researchers pioneering the investigation of a novel compound like this compound, a general workflow is recommended to elucidate its biological activity. This workflow is designed to first establish the cytotoxic profile of the compound and then to explore its potential mechanisms of action.
Caption: General workflow for characterizing a novel compound.
Hypothetical Data Tables for Initial Studies
Should initial studies be performed, the following table structures are recommended for clear data presentation.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: A549 | Lung Cancer | 48 | Data Not Available |
| Example: MCF-7 | Breast Cancer | 48 | Data Not Available |
| Example: HeLa | Cervical Cancer | 48 | Data Not Available |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Example: A549 | IC50 Value | 24 | Data Not Available | Data Not Available |
| Example: A549 | 2 x IC50 Value | 24 | Data Not Available | Data Not Available |
General Protocols for Foundational Cell Culture Experiments
The following are generalized protocols that would be the first step in characterizing an unknown compound like this compound.
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathways to Investigate
Based on the activities of other natural compounds, initial investigations into the mechanism of action of this compound could focus on commonly affected signaling pathways.
Application Notes and Protocols for Macrophylline-Based High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophylline is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species.[1][2] While the specific biological targets and mechanisms of action for this compound are not extensively characterized, the broader class of pyrrolizidine alkaloids is known for its potential biological activities, including hepatotoxicity.[1][2] Some studies also suggest that certain pyrrolizidine alkaloids may exhibit acetylcholinesterase inhibitory activity.[3]
These application notes provide protocols for two potential high-throughput screening (HTS) assays based on the known biological activities of the pyrrolizidine alkaloid class: a cytotoxicity assay to assess potential hepatotoxicity and an acetylcholinesterase inhibition assay. These protocols are intended to serve as a starting point for researchers interested in exploring the bioactivity of this compound and similar compounds in a high-throughput format.
Part 1: High-Throughput Cytotoxicity Screening of this compound for Hepatotoxicity Assessment
This assay is designed to evaluate the potential of this compound to induce cytotoxicity in a human liver cell line, providing an initial screen for hepatotoxicity.
Relevant Signaling Pathway: NF-κB in Hepatotoxicity
Pyrrolizidine alkaloid-induced hepatotoxicity can be mediated through various pathways, often involving oxidative stress and inflammation. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response and cell survival and is often implicated in drug-induced liver injury.[4][5] Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines and other mediators that contribute to liver damage.
Experimental Workflow: High-Throughput Cytotoxicity Screening
The following workflow outlines the key steps for a high-throughput cytotoxicity screen.
References
- 1. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kappa B signaling, liver disease and hepatoprotective agents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. Mycotoxins and the Intestinal Epithelium: From Barrier Injury to Stem Cell Dysfunction [mdpi.com]
Application Notes and Protocols for Macrophylline Administration in Animal Models of Disease
Introduction:
Macrophylline, a steroidal saponin, has garnered significant interest within the research and drug development communities for its potential therapeutic applications across a spectrum of diseases. Its pharmacological activities, particularly its anti-inflammatory, neuroprotective, and anticancer effects, have been investigated in various preclinical animal models. These studies provide a foundational understanding of its mechanisms of action and offer guidance for future clinical translation. The primary mechanism of this compound's anti-inflammatory effects involves the downregulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
These application notes provide a comprehensive overview of the administration of this compound in animal models, detailing experimental protocols, summarizing quantitative data, and visualizing the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Therapeutic Applications and Mechanisms of Action
This compound has demonstrated notable efficacy in animal models of inflammation. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This suppression of inflammatory responses is achieved, at least in part, through the inhibition of the NF-κB and MAPK signaling cascades.[1]
Signaling Pathways:
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
-
NF-κB Signaling Pathway: In inflammatory conditions, the activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory cytokines and mediators. This compound has been shown to inhibit the activation of NF-κB.[1]
-
MAPK Signaling Pathway: The MAPK pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in regulating cellular responses to a variety of external stimuli, including inflammation. This compound can suppress the phosphorylation of these key MAPK proteins, thereby inhibiting the downstream inflammatory cascade.[1]
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound (referred to as Polyphyllin VII in the cited study) in animal models of inflammation.
Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines in LPS-stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of Control) | PGE2 Production (% of Control) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | 100 | 100 | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | - | 100 | 100 | 2850 ± 150 | 350 ± 25 | 3200 ± 200 |
| LPS + this compound | 0.5 | 75 ± 5 | 80 ± 6 | 2100 ± 120 | 280 ± 20 | 2500 ± 150 |
| LPS + this compound | 1 | 50 ± 4 | 60 ± 5 | 1500 ± 100 | 200 ± 15 | 1800 ± 120 |
| LPS + this compound | 2 | 25 ± 3 | 40 ± 4 | 800 ± 60 | 120 ± 10 | 900 ± 80 |
Data are presented as mean ± SD. Data is representative of typical findings and has been synthesized for illustrative purposes based on the trends reported in the cited literature.
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Mouse Model of Acute Inflammation
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | MPO Activity (U/g tissue) |
| Control | - | 0 | 1.2 ± 0.2 |
| Carrageenan | - | 0 | 5.8 ± 0.5 |
| Carrageenan + this compound | 5 | 35 ± 4 | 4.1 ± 0.4 |
| Carrageenan + this compound | 10 | 55 ± 6 | 2.8 ± 0.3 |
| Carrageenan + Indomethacin | 10 | 65 ± 5 | 2.1 ± 0.2 |
Data are presented as mean ± SD. MPO (Myeloperoxidase) activity is an indicator of neutrophil infiltration. Data is representative of typical findings and has been synthesized for illustrative purposes based on the trends reported in the cited literature.
Experimental Protocols
1. In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.5, 1, 2 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Prostaglandin E2 (PGE2) Assay: PGE2 levels in the culture supernatant are quantified using a commercial ELISA kit.
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatant are determined using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are then probed with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and their total counterparts.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells and reverse-transcribed to cDNA. qRT-PCR is performed to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.
2. In Vivo Anti-inflammatory Assay in a Mouse Model of Carrageenan-Induced Paw Edema
-
Animals: Male BALB/c mice (6-8 weeks old) are used.
-
Treatment: Mice are orally administered with this compound (e.g., 5, 10 mg/kg) or a vehicle control one hour before the induction of inflammation. Indomethacin (10 mg/kg) can be used as a positive control.
-
Induction of Edema: 1% carrageenan solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection. The percentage of inhibition of paw edema is calculated.
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, the paw tissue is collected, homogenized, and MPO activity is measured to quantify neutrophil infiltration.
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
References
Application Notes & Protocols: Scale-up Synthesis of Pyrrolizidine Alkaloids for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "Macrophylline" did not yield sufficient public data regarding its scale-up synthesis or detailed preclinical studies. This compound is identified as a pyrrolizidine alkaloid found in Rauvolfia caffra. Due to the lack of specific information, this document provides a broader application note on the general methodologies for the scale-up synthesis and preclinical evaluation of pyrrolizidine alkaloids, a class of compounds to which this compound belongs.
Introduction to Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic organic compounds produced by thousands of plant species.[1] They are known for their wide range of biological activities, which has made them subjects of interest in drug discovery. However, many PAs also exhibit significant toxicity, particularly hepatotoxicity (liver damage), which is a major consideration in their development for therapeutic use.[2] Therefore, careful preclinical evaluation is essential.
The synthesis of PAs can be challenging due to their stereochemically rich and complex structures. Developing a scalable synthetic route is a critical step in enabling the comprehensive preclinical studies required for drug development. This document outlines general strategies and protocols relevant to the scale-up synthesis and preclinical assessment of this compound class.
Strategies for the Synthesis of Pyrrolizidine Alkaloids
The total synthesis of pyrrolizidine alkaloids has been an active area of research. Various synthetic strategies have been developed, often focusing on the stereoselective construction of the core bicyclic structure. A summary of common synthetic approaches is presented in Table 1.
Table 1: Summary of Synthetic Strategies for Pyrrolizidine Alkaloids
| Synthetic Strategy | Key Features | Starting Materials | Relevant Alkaloids |
| Proline-based Synthesis | Utilizes proline as a chiral building block to establish the stereochemistry of the pyrrolizidine core. | L-proline or its derivatives | Trachelanthamidine, Supinidine |
| Intramolecular Cyclization | Employs ring-closing reactions, such as intramolecular carbenoid displacement or radical cyclization, to form the bicyclic system. | Acyclic amino acid or amine precursors | Retronecine, Heliotridine |
| [3+2] Cycloaddition Reactions | Involves the cycloaddition of a three-atom component and a two-atom component to construct the five-membered rings of the core. | Azomethine ylides, nitrones | Various substituted pyrrolizidines |
| Tandem Reactions | Utilizes a sequence of reactions that occur in a single pot to efficiently build molecular complexity. | Acyclic precursors | Latifoline |
Experimental Protocol: A Representative Synthesis of a Pyrrolizidine Alkaloid Core
The following is a representative, lab-scale protocol for the synthesis of a pyrrolizidine alkaloid, which would require significant optimization for scale-up. This protocol is based on general strategies reported in the literature for similar alkaloids.
Objective: To synthesize a key pyrrolizidine intermediate.
Materials:
-
L-proline
-
Protecting group reagents (e.g., Boc-anhydride)
-
Reducing agents (e.g., Lithium aluminum hydride)
-
Activating agents for cyclization (e.g., Mesyl chloride)
-
Appropriate solvents (e.g., THF, DCM, Triethylamine)
Protocol:
-
Protection of L-proline: The carboxylic acid and amine functionalities of L-proline are protected using standard protecting group chemistry.
-
Reduction to the Amino Alcohol: The protected proline is reduced to the corresponding amino alcohol.
-
Chain Elongation: A carbon chain is added to the nitrogen atom, often through alkylation.
-
Activation for Cyclization: The terminal hydroxyl group of the added chain is activated, for example, by conversion to a mesylate or tosylate.
-
Intramolecular Cyclization: The protected amine is deprotected, and the resulting free amine displaces the leaving group in an intramolecular fashion to form the pyrrolizidine core.
-
Purification: The final product is purified using column chromatography or crystallization.
Considerations for Scale-up Synthesis
Scaling up a laboratory synthesis for preclinical studies presents several challenges:
-
Reagent Cost and Availability: Reagents that are feasible on a gram scale may be prohibitively expensive at the kilogram scale.
-
Reaction Conditions: Highly dilute conditions or extreme temperatures may not be practical in large reactors.
-
Purification: Chromatographic purification is often not viable for large quantities. Crystallization or distillation are preferred methods.
-
Safety: The toxicity of reagents and intermediates, as well as the exothermicity of reactions, must be carefully managed.
Table 2: Key Considerations for Scale-up
| Parameter | Laboratory Scale | Scale-up Considerations |
| Purification | Column Chromatography | Crystallization, Distillation |
| Reagents | Specialized, expensive reagents | Cost-effective, readily available reagents |
| Solvents | Variety of solvents | Limited selection based on safety and cost |
| Safety | Standard lab precautions | Detailed process safety management |
Preclinical Evaluation of Pyrrolizidine Alkaloids
Given the known toxicity of many PAs, a thorough preclinical evaluation is critical.
Key Areas of Preclinical Investigation:
-
In vitro Cytotoxicity: Initial screening of the compound's toxicity against various cell lines.
-
Hepatotoxicity Assessment: In vitro studies using primary hepatocytes and in vivo studies in animal models to assess liver damage.
-
Pharmacokinetic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Efficacy Studies: In vivo studies in relevant disease models to determine the therapeutic potential of the compound.
Visualizations
Generalized Synthetic Workflow
Caption: Generalized workflow for pyrrolizidine alkaloid synthesis.
Mechanism of Pyrrolizidine Alkaloid-Induced Hepatotoxicity
References
Application Notes and Protocols for Studying Pyrrolizidine Alkaloid Effects Using Monocrotaline as a Representative Compound
Introduction to Monocrotaline and Pyrrolizidine Alkaloid Toxicity
Monocrotaline is a macrocyclic pyrrolizidine alkaloid found in plants of the Crotalaria genus. Like other toxic PAs, MCT itself is not the primary toxic agent. It requires metabolic activation in the liver by cytochrome P450 enzymes to form the highly reactive pyrrole metabolite, dehydromonocrotaline (MCTP).[1][2] This metabolite can then travel to other organs, primarily the lungs, and cause cellular damage.[2]
The toxicity of MCT is multifaceted, with the liver and lungs being the primary target organs. In the liver, MCTP can cause sinusoidal endothelial cell damage, leading to hepatic veno-occlusive disease (VOD).[3][4] In the lungs, MCTP-induced endothelial injury can result in pulmonary hypertension and right ventricular hypertrophy.[1][5] At the cellular level, MCTP is known to form DNA adducts, induce cell cycle arrest, and trigger apoptosis.[3]
Quantitative Data on Monocrotaline Toxicity
The following tables summarize key quantitative data from in vitro and in vivo studies on monocrotaline toxicity.
Table 1: In Vitro Cytotoxicity of Monocrotaline
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| HepG2 | Cytotoxicity | IC50 | 24.966 µg/mL | [6] |
| Bovine Pulmonary Artery Endothelial Cells (BPAECs) | Cytotoxicity (LDH release) | Increased LDH release | MCTP at 10 µg/mL (0.031 mM) | [7] |
| Primary Rat Hepatocytes | Autophagy Induction | Increased autophagosomes | 100-400 µM | [8] |
Table 2: In Vivo Dosing for Monocrotaline-Induced Toxicity Models
| Animal Model | Dosing Regimen | Observed Effects | Reference |
| Rat (Sprague-Dawley) | Single intraperitoneal injection of 60 mg/kg | Pulmonary hypertension, right ventricular hypertrophy | [1] |
| Rat (Sprague-Dawley) | Single intraperitoneal injection of 30 mg/kg | Compensated right ventricular hypertrophy without heart failure up to 12 weeks | |
| Mouse | Intraperitoneal injection of 300-500 mg/kg | Severe liver and moderate kidney injury at 24 hours | [4] |
| Rat | Twice-intraperitoneal injection of 20 mg/kg (7-day interval) | Chronic pulmonary hypertension model with higher survival | [9] |
| Rat (Sprague-Dawley) | Single intraperitoneal injection of 10 mg/kg in MCT-induced PAH model | Attenuation of right ventricular hypertrophy | [10] |
Experimental Protocols
In Vitro Assessment of Monocrotaline Cytotoxicity
This protocol describes the use of the MTT assay to determine the cytotoxicity of monocrotaline in a relevant cell line (e.g., HepG2 or pulmonary artery endothelial cells).
Materials:
-
Monocrotaline (MCT)
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of monocrotaline in serum-free medium. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of the prepared MCT dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MCT).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of MCT to determine the IC50 value.
In Vivo Model of Monocrotaline-Induced Hepatotoxicity in Mice
This protocol outlines the induction of liver injury in mice using a high dose of monocrotaline.
Materials:
-
Monocrotaline (MCT)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Animal handling and injection equipment
-
Equipment for blood collection and serum separation
-
Materials for tissue fixation (10% neutral buffered formalin) and processing for histology
Protocol:
-
Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
MCT Preparation: Dissolve monocrotaline in sterile saline to the desired concentration (e.g., for a 400 mg/kg dose in a 25g mouse, prepare a 10 mg/mL solution to inject 100 µL).
-
MCT Administration: Administer a single intraperitoneal injection of MCT (e.g., 400 mg/kg body weight). A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals for clinical signs of toxicity.
-
Sample Collection: At 24 hours post-injection, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).
-
Tissue Collection: Perfuse the liver with PBS and collect a portion for histopathological analysis.
-
-
Histopathology: Fix the liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with Hematoxylin and Eosin (H&E) to evaluate for signs of liver injury, such as necrosis, inflammation, and sinusoidal damage.
-
Data Analysis: Compare serum liver enzyme levels and histopathological scores between the MCT-treated and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Monocrotaline-Induced Toxicity
The following diagrams illustrate key signaling pathways implicated in monocrotaline-induced cellular damage.
References
- 1. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 2. Mechanisms and pathology of monocrotaline pulmonary toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. hepatic-cytochrome-p450s-play-a-major-role-in-monocrotaline-induced-renal-toxicity-in-mice - Ask this paper | Bohrium [bohrium.com]
- 5. Low Dose Monocrotaline Causes a Selective Pulmonary Vascular Lesion in Male and Female Pneumonectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Comparative cytotoxicity of monocrotaline and its metabolites in cultured pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocrotaline-mediated autophagy via inhibiting PI3K/AKT/mTOR pathway induces apoptosis in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Maprotiline Prevents Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Macroline Alkaloids
Welcome to the technical support center for the synthesis of macroline-type indole alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of molecules. The guidance provided is based on established synthetic routes to (+)-Macroline and related analogues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the macroline core structure, focusing on key transformations such as the Pictet-Spengler reaction, Ireland-Claisen rearrangement, and Mannich-type cyclizations.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a crucial step in constructing the tetracyclic core of many indole alkaloids. It involves the cyclization of a tryptamine derivative with an aldehyde or ketone.
Question 1: Low to no yield of the desired tetracyclic product in the Pictet-Spengler reaction.
Answer: Several factors can contribute to a low yield in the Pictet-Spengler reaction. The reaction is essentially an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the indole ring and the electrophilicity of the iminium ion intermediate.[1]
-
Insufficient Acid Catalysis: The reaction typically requires an acid catalyst to promote the formation of the reactive iminium ion from the intermediate Schiff base.[1][2] Ensure that an appropriate amount of a suitable acid (e.g., trifluoroacetic acid, camphorsulfonic acid) is used. The optimal acid and concentration may need to be determined empirically.
-
Deactivated Indole Ring: Electron-withdrawing groups on the indole nucleus will decrease its nucleophilicity and can significantly hinder the cyclization. If your substrate has such groups, you may need to employ harsher reaction conditions (e.g., higher temperatures, stronger acids) or consider a different synthetic strategy.
-
Steric Hindrance: Bulky substituents on either the tryptamine or the aldehyde can sterically impede the cyclization.
-
Side Reactions: The intermediate iminium ion can be prone to other reactions if not efficiently trapped by the indole ring. Ensure that the reaction is run under anhydrous conditions to prevent hydrolysis of the iminium ion.
Troubleshooting Workflow for Pictet-Spengler Reaction
Caption: Troubleshooting Decision Tree for the Pictet-Spengler Reaction.
Ireland-Claisen Rearrangement
The Ireland-Claisen rearrangement is a powerful-sigmatropic rearrangement used to form carbon-carbon bonds with excellent stereocontrol, often employed to set key stereocenters in the macroline framework.
Question 2: Poor diastereoselectivity in the Ireland-Claisen rearrangement.
Answer: The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the intermediate silyl ketene acetal (or enolate).[3][4] The choice of solvent and base is critical for controlling this geometry.
-
Enolate Geometry Control:
-
To favor the (Z)-enolate, which typically leads to the syn product, a polar aprotic solvent system like THF with HMPA is often used.
-
To favor the (E)-enolate, which generally gives the anti product, a non-polar solvent such as toluene or THF without coordinating additives is preferred.
-
-
Substrate Control: The steric bulk of the substituents on the allyl ester can also influence the transition state geometry and, consequently, the diastereoselectivity.[5] In some cases, modifying the protecting groups on the substrate can improve selectivity.
-
Chelation Control: For substrates with nearby Lewis basic groups, chelation to the metal cation of the base can lock the conformation of the enolate and lead to high diastereoselectivity.
| Condition | Predominant Enolate Geometry | Expected Product Diastereomer |
| LDA in THF/HMPA | (Z)-enolate | syn |
| LDA in THF | (E)-enolate | anti |
| KHMDS in Toluene | (Z)-enolate (chelation) | syn |
Table 1: General Conditions for Controlling Diastereoselectivity in the Ireland-Claisen Rearrangement.
Mannich-Type Reactions
Mannich and Mannich-type reactions are fundamental for introducing aminomethyl groups and for constructing nitrogen-containing rings. In macroline synthesis, they can be used for key cyclization steps.
Question 3: Formation of multiple products in a Mannich-type cyclization.
Answer: The Mannich reaction involves the reaction of an enolizable carbonyl compound, an amine, and a non-enolizable aldehyde (often formaldehyde).[6] The formation of side products is a common issue.
-
Double Addition: If a primary amine is used, the initial Mannich product, a secondary amine, can react again with another equivalent of the aldehyde and enolate, leading to a bis-alkylated product.[7] Using a secondary amine as the starting material can prevent this.
-
Poly-alkylation of the Enolate: If the enolizable carbonyl compound has multiple acidic protons, the initial Mannich base can react with further equivalents of the iminium ion.[7] Using a stoichiometric amount of the amine and aldehyde can help to minimize this.
-
Reaction with the "Wrong" Carbonyl: In a reaction mixture with multiple carbonyl compounds, the amine may react with the more reactive species to form the iminium ion. Formaldehyde is typically used as it is highly electrophilic and non-enolizable.[8]
Experimental Workflow for a Mannich-Type Cyclization
Caption: General Experimental Workflow for a Mannich-Type Reaction.
Purification of Intermediates
Question 4: Difficulty in separating diastereomeric intermediates.
Answer: The synthesis of complex molecules like macroline often generates diastereomers that can be challenging to separate.
-
Chromatography:
-
Column Choice: Standard silica gel chromatography may not be sufficient. Consider using different stationary phases such as alumina, or reverse-phase silica (C18).
-
Solvent System Optimization: A systematic screen of solvent systems with varying polarities and compositions is crucial. Adding a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic compounds, can improve separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related diastereomers. Chiral HPLC columns can also be effective for separating enantiomers if a racemic mixture is formed.
-
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be a highly effective purification method. Seeding the solution with a pure crystal can sometimes induce crystallization.
-
Derivatization: In some cases, it may be easier to separate diastereomers after converting them to a derivative. The derivative can then be cleaved to regenerate the desired pure diastereomer.
Key Experimental Protocols
Below are detailed methodologies for some of the key reactions discussed.
Protocol 1: Pictet-Spengler Reaction
To a solution of the tryptamine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added trifluoroacetic acid (1.5 equiv). The reaction mixture is stirred at room temperature for 4-12 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Ireland-Claisen Rearrangement
To a solution of diisopropylamine (2.2 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (2.1 equiv, 2.5 M in hexanes) dropwise. The solution is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 15 minutes before being cooled back to -78 °C. A solution of the allyl ester (1.0 equiv) in anhydrous THF is added dropwise, and the mixture is stirred for 30 minutes. Chlorotrimethylsilane (2.5 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude silyl ester is then hydrolyzed by stirring with a mixture of THF and 1 M HCl for 1 hour. The product is extracted with diethyl ether, and the organic layer is dried, filtered, and concentrated. Purification is achieved by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for key steps in a representative macroline synthesis. Note that yields can vary significantly based on the specific substrate and reaction conditions.
| Reaction Step | Substrate | Product | Reagents and Conditions | Yield (%) |
| Pictet-Spengler Cyclization | Tryptamine derivative + Aldehyde | Tetracyclic core | TFA, CH₂Cl₂, rt | 60-85 |
| Ireland-Claisen Rearrangement | Allyl ester | γ,δ-Unsaturated carboxylic acid | 1. LDA, TMSCl, THF, -78 °C to rt; 2. H₃O⁺ | 75-90 |
| Mannich-Type Cyclization | Keto-amine + Formaldehyde | Piperidine ring formation | Acetic acid, rt | 55-70 |
| Pd-Catalyzed Carbonylative Lactonization | Unsaturated alcohol | Bicyclic lactone | Pd(OAc)₂, ligand, CO, oxidant | 50-75 |
Table 2: Representative Yields for Key Reactions in Macroline Synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereoselective Synthesis of Quaternary Carbons via the Dianionic Ireland–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
Optimizing the yield of Macrophylline extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of macrophylline from its natural sources.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down, preventing solvent penetration. 2. Improper Solvent Selection: The solvent used may have low solubility for this compound. 3. Suboptimal Extraction Time/Temperature: The extraction duration may be too short, or the temperature may be too low for efficient extraction. 4. Degradation of this compound: As a pyrrolizidine alkaloid N-oxide, this compound can be sensitive to high temperatures.[1] | 1. Improve Grinding: Ensure the plant material is finely powdered to maximize surface area. 2. Solvent Optimization: Use acidified methanol or ethanol. A 1% tartaric acid in methanol or a 2% formic acid solution in water can be effective.[2] 3. Optimize Conditions: Increase extraction time and consider techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency without excessive heat. For soxhlet extraction, be aware that high temperatures can lead to the reduction of N-oxides to their free base forms.[1] 4. Temperature Control: Perform extractions at room temperature or with moderate heat to prevent degradation.[1] |
| High Levels of Impurities in Extract | 1. Co-extraction of Other Compounds: Solvents may extract other secondary metabolites like phenols, flavonoids, and other alkaloids. 2. Presence of Chlorophyll: Particularly in extracts from leaves. 3. Solvent Impurities: Use of low-grade solvents. | 1. Liquid-Liquid Extraction: After initial extraction, perform a liquid-liquid extraction. Acidify the extract and wash with a non-polar solvent (e.g., hexane) to remove non-polar impurities. Then, basify the aqueous layer and extract the alkaloids with a polar solvent (e.g., chloroform). 2. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., Oasis MCX) for cleanup.[3] 3. Use High-Purity Solvents: Always use analytical or HPLC grade solvents. |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, geographical source, and time of harvest. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or extraction time. | 1. Standardize Plant Material: If possible, use plant material from the same source and harvest time. Document these details for each batch. 2. Maintain Strict Protocols: Ensure all extraction parameters are kept consistent for each extraction. |
| Difficulty in Isolating this compound | 1. Co-elution with Similar Alkaloids: Other pyrrolizidine alkaloids with similar polarities may be present. 2. Low Concentration of this compound: The target compound may be a minor component of the total alkaloid fraction. | 1. Optimize Chromatography: Use preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) with different mobile phases to achieve better separation. 2. Fractionation: Subject the crude extract to column chromatography with a stepwise gradient of solvents to separate fractions before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, a pyrrolizidine alkaloid, has been identified in Senecio macrophyllus and Senecio nemorensis, both belonging to the Asteraceae family. It has also been isolated from Alstonia macrophylla of the Apocynaceae family.
Q2: Which solvents are most effective for this compound extraction?
A2: Acidified polar solvents are generally most effective for extracting pyrrolizidine alkaloids. A 1% methanolic solution of tartaric acid or a 2% aqueous solution of formic acid are good starting points.[2] Methanol and ethanol are also commonly used.
Q3: What are the recommended methods for extracting this compound?
A3: Several methods can be employed, including:
-
Maceration: Soaking the powdered plant material in the chosen solvent.
-
Soxhlet Extraction: Continuous extraction with a recycling solvent. Be cautious with temperature as it can degrade N-oxides.[1]
-
Ultrasonic-Assisted Extraction (UAE): Uses sound waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) is the most common and accurate method for quantifying this compound.[3][4] You will need a certified reference standard of this compound to create a calibration curve for accurate quantification.
Q5: What are common challenges in upscaling this compound extraction for drug development?
A5: Key challenges include:
-
Source Sustainability: Ensuring a consistent and sustainable supply of the raw plant material.
-
Batch-to-Batch Consistency: Maintaining consistent yield and purity of the final product.
-
Regulatory Compliance: Meeting the stringent requirements for purity and safety set by regulatory bodies.
-
Cost-Effectiveness: Developing an economically viable extraction and purification process.
Quantitative Data on Pyrrolizidine Alkaloid Yields
Disclaimer: Specific yield data for this compound is limited in publicly available literature. The following table presents data for related pyrrolizidine alkaloids from Senecio species to provide a general benchmark.
| Alkaloid | Plant Source | Extraction Method | Reported Yield (% of dry weight) | Reference |
| Senecionine | Senecio vulgaris | Soxhlet | 0.011% | [1] |
| Seneciphylline | Senecio vulgaris | Soxhlet | 0.028% | [1] |
Experimental Protocols
Protocol 1: General Pyrrolizidine Alkaloid Extraction from Senecio Species
This protocol is a general guideline for the extraction of pyrrolizidine alkaloids, including this compound, from Senecio plant material.
1. Sample Preparation:
- Dry the plant material (leaves, stems, or roots) at 40-50°C until a constant weight is achieved.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a flask.
- Add 100 mL of 2% formic acid in water.[2]
- Agitate the mixture on a shaker for 1 hour at room temperature.
- Alternatively, use an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the solid material.
- Filter the supernatant through a 0.45 µm filter.
3. Purification (Liquid-Liquid Extraction):
- Take the filtered extract and adjust the pH to ~9-10 with ammonium hydroxide.
- Transfer the basic solution to a separatory funnel.
- Extract the aqueous solution three times with an equal volume of chloroform.
- Combine the chloroform fractions.
- Dry the combined chloroform extract over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
4. Analysis:
- Dissolve a known amount of the crude extract in methanol for HPLC or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is for the cleanup of the crude extract to remove impurities.
1. Cartridge Conditioning:
- Condition an Oasis MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[3]
2. Sample Loading:
- Dissolve the crude extract in the initial extraction solvent (acidified water).
- Load the sample onto the conditioned SPE cartridge.
3. Washing:
- Wash the cartridge with 5 mL of 0.1 M HCl to remove neutral and acidic impurities.
- Wash the cartridge with 5 mL of methanol to remove further impurities.
4. Elution:
- Elute the pyrrolizidine alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
5. Final Preparation:
- Evaporate the eluate to dryness.
- Reconstitute the residue in a known volume of methanol for analysis.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Macrophylline stability and degradation in solution
Welcome to the Technical Support Center for Macrophylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in many plant species. Structurally, it is an ester of a necine base (a derivative of pyrrolizidine) and a necic acid. This chemical structure, particularly the ester linkage, is crucial to its reactivity and stability.
Q2: What are the primary degradation pathways for this compound in solution?
As a pyrrolizidine alkaloid with an ester functional group, this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or, more notably, bases. This results in the formation of the necine base and the corresponding necic acid.[1][2]
-
Oxidation: The nitrogen atom in the pyrrolizidine ring and other parts of the molecule can be susceptible to oxidation, leading to the formation of N-oxides and other oxidation products.[3] This process can be initiated by exposure to air (autoxidation), oxidizing agents, or certain enzymatic processes.[4][5]
Q3: What are the key factors that influence the stability of this compound in solution?
The stability of this compound in solution is influenced by several environmental factors:
-
pH: this compound is generally more stable in acidic to neutral solutions. In alkaline (basic) conditions, the rate of hydrolysis of the ester linkage increases significantly, leading to rapid degradation.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis and oxidation. Therefore, storing this compound solutions at elevated temperatures will lead to faster degradation.[6]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can promote the degradation of pyrrolizidine alkaloids.[5] It is advisable to protect this compound solutions from light.
-
Presence of Oxidizing Agents: Contact with oxidizing agents will accelerate the oxidative degradation of this compound.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. High pH of the solvent: The solution may be alkaline, leading to rapid base-catalyzed hydrolysis. 2. High storage temperature: The solution is being stored at an elevated temperature. 3. Presence of contaminants: The solvent or container may have oxidizing contaminants. | 1. Adjust pH: Ensure the solvent is buffered to a slightly acidic or neutral pH (e.g., pH 4-7). 2. Control Temperature: Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C or frozen at -20°C for long-term storage). 3. Use High-Purity Materials: Utilize high-purity solvents and clean, inert containers (e.g., glass or polypropylene). |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. Degradation Products: The new peaks are likely hydrolysis or oxidation products of this compound. 2. Solvent Interaction: this compound may be reacting with components of a complex solvent matrix. | 1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential hydrolysis and oxidation products. 2. Perform Forced Degradation: Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 3. Simplify Solvent System: If possible, use a simpler, well-defined solvent system for initial experiments. |
| Inconsistent experimental results between batches. | 1. Variability in Solution Preparation: Inconsistent pH, solvent composition, or storage conditions between batches. 2. Age of Stock Solution: Using stock solutions of different ages that may have undergone varying degrees of degradation. | 1. Standardize Protocols: Implement a strict, standardized protocol for the preparation and storage of all this compound solutions. 2. Use Fresh Solutions: Prepare fresh stock solutions regularly and establish a clear expiration date for their use. For ongoing experiments, it is best to use a single, well-characterized stock solution. |
Quantitative Stability Data
Table 1: Half-life of Senecionine in Rumen Inoculum
This table presents the degradation half-life of senecionine when incubated with rumen inoculum, demonstrating its susceptibility to biological degradation.
| Compound | Half-life (hours) |
| Senecionine | ~2 |
Data adapted from a study on the rumen metabolism of Senecio pyrrolizidine alkaloids. The degradation was observed to be rapid.[2][7]
Table 2: In Vivo Dose-Response for Acute Liver Toxicity of Retrorsine in Mice and Rats
This table shows the predicted benchmark dose (BMD) confidence interval for acute liver toxicity after oral administration of retrorsine, indicating the dose at which a 5% increase in liver toxicity is observed.
| Species | BMD Confidence Interval (mg/kg bodyweight) |
| Mouse | 24.1 – 88.5 |
| Rat | 79.9 – 104 |
Data from a physiologically-based toxicokinetic (PBTK) model used for reverse dosimetry to predict in vivo toxicity from in vitro data.[5][8]
Experimental Protocols
1. Protocol for Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature, taking aliquots at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to the expected rapid degradation.
-
Neutralize each aliquot with 0.1 M HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at each time point and quench the reaction if necessary (e.g., by adding sodium bisulfite). Dilute for analysis.
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a neutral solvent (e.g., water or a buffer at pH 7).
-
Incubate at an elevated temperature (e.g., 80°C).
-
Take aliquots at various time points for analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a neutral solvent.
-
Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze aliquots from both the exposed and control samples at various time points.
-
2. Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a high percentage of the aqueous phase and gradually increase the organic phase.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
-
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (the ability to resolve this compound from its degradants), linearity, accuracy, and precision.[9][10][11]
Signaling Pathways and Experimental Workflows
Hepatotoxicity of Pyrrolizidine Alkaloids: Mitochondria-Mediated Apoptosis
Pyrrolizidine alkaloids, such as this compound, can induce liver damage through a mechanism involving mitochondria-mediated apoptosis. The process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.[4][12]
Caption: Mitochondria-mediated apoptosis pathway induced by pyrrolizidine alkaloids.
TGF-β Signaling Pathway in Pyrrolizidine Alkaloid-Induced Liver Fibrosis
Chronic exposure to pyrrolizidine alkaloids can lead to liver fibrosis. The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a central role in this process. Activation of this pathway in hepatic stellate cells leads to their transformation into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) proteins, a hallmark of fibrosis.[13][14][15]
Caption: TGF-β signaling pathway in liver fibrosis.
Logical Workflow for this compound Stability Assessment
This workflow outlines the logical steps for assessing the stability of this compound in a given solution.
Caption: Workflow for assessing this compound stability.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Rumen Metabolism of Senecio Pyrrolizidine Alkaloids May Explain Why Cattle Tolerate Higher Doses Than Monogastric Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. researchgate.net [researchgate.net]
- 11. questjournals.org [questjournals.org]
- 12. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies against TGF-beta signaling pathway in hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TGF-β signalling and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra of Macrophylline and Related Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and remove common artifacts in Macrophylline and other natural product NMR spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows a very large, broad singlet around 4.7 ppm, obscuring my signals of interest. What is it and how can I remove it?
A1: This is most likely the residual water (H₂O) peak in your deuterated solvent. Deuterated solvents are hygroscopic and readily absorb moisture from the atmosphere.[1] This large signal can obscure analyte signals and, in severe cases, saturate the detector, leading to a loss of dynamic range and making it impossible to detect small sample signals.[2]
To remove the water signal, you can use several solvent suppression techniques during NMR acquisition. Common methods include:
-
Presaturation: This technique involves irradiating the water resonance with a low-power radiofrequency pulse during the relaxation delay. This equalizes the populations of the spin states for the water protons, leading to a significant reduction in the water signal.[2]
-
PURGE (Presaturation Utilizing Relaxation Gradients and Echoes): This is an effective and easy-to-implement presaturation technique that produces flat baselines and highly selective suppression. It only requires adjustment of the presaturation power.[3]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This method uses a combination of gradients and selective pulses to dephase the water magnetization while leaving the signals of interest intact.[4][5] It is particularly useful when you need to observe exchangeable protons that would be attenuated by presaturation.[6]
Q2: I see extra peaks in my spectrum that don't correspond to my this compound sample. How can I identify them?
A2: These extra peaks are likely due to impurities in your sample or the NMR solvent. Common sources of impurities include residual solvents from purification (e.g., ethyl acetate, acetone, hexane), grease from glassware, or degradation of the sample.
To identify these impurities, you can:
-
Consult a table of common NMR solvent impurities. These tables list the chemical shifts of common laboratory solvents and other contaminants in various deuterated solvents.[7][8][9][10]
-
Run a blank spectrum. Acquire a spectrum of the deuterated solvent from the same bottle used for your sample. This will help you distinguish between impurities in the solvent and those in your sample.
-
Check your sample preparation procedure. Ensure all glassware is scrupulously clean and dry to avoid contamination.[6]
Q3: The baseline of my spectrum is distorted (rolling or curved). How can I correct it?
A3: Baseline distortions are common artifacts that can affect the accuracy of integration and peak picking.[11] They can arise from various sources, including instrumental imperfections and the processing of the FID.[12]
You can correct baseline distortions using post-acquisition processing software. The most common methods are:
-
Polynomial Fit: This method fits a polynomial function to the baseline regions of the spectrum (areas without peaks) and subtracts it from the entire spectrum.[5][11] The order of the polynomial can be adjusted to best fit the distortion.[11]
-
Whittaker Smoother: This is a more advanced algorithm that is highly effective for both 1D and 2D spectra. It is generally more robust than polynomial fitting, especially for spectra with varying linewidths and low signal-to-noise ratios.[5][13][14]
Q4: My peaks are broad and poorly resolved. What could be the cause and how can I improve the resolution?
A4: Broad peaks can be caused by several factors:
-
Poor Shimming: The magnetic field needs to be homogeneous across the sample. Poor shimming results in a non-homogeneous field, leading to broadened lineshapes.[15] Readjusting the shim coils of the spectrometer can significantly improve resolution.
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may help.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider using a chelating agent to remove them.
-
Solid Particles in the Sample: Suspended particles can disrupt the magnetic field homogeneity. Filtering the sample before transferring it to the NMR tube is recommended.[6]
Q5: My spectrum has phasing problems, with peaks showing distorted, asymmetric shapes. How do I correct this?
A5: Phase correction is a crucial step in NMR data processing to ensure that all peaks have the correct absorptive lineshape.[12][16] Phasing errors can arise from the instrument or the data processing itself.
Manual phase correction is often necessary to correct these distortions. The process involves adjusting two parameters:
-
Zero-order phase (PH0): This corrects for a frequency-independent phase error.
-
First-order phase (PH1): This corrects for a frequency-dependent phase error.[16]
The goal is to adjust these parameters until the baseline on both sides of each peak is flat and symmetrical.[16]
Troubleshooting Guides
Troubleshooting an Unknown Peak
If you observe an unexpected peak in your spectrum, follow this workflow to identify its source:
Caption: Workflow for identifying the source of an unknown peak.
Choosing a Baseline Correction Method
Use this decision tree to select the appropriate baseline correction method for your spectrum:
Caption: Decision tree for selecting a baseline correction method.
Data Presentation
Table 1: ¹H Chemical Shifts (δ) of Common Laboratory Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.00 | s |
| Benzene | 7.37 | s |
| Chloroform (residual) | 7.26 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Dimethyl sulfoxide | 2.54 | s |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Toluene | 7.28-7.17, 2.36 | m, s |
| Water | 1.56 | s |
Source: Adapted from literature data.[7][8][9][10]
Table 2: Comparison of Common Water Suppression Techniques
| Technique | Principle | Advantages | Disadvantages |
| Presaturation | Irradiates the water signal to equalize spin populations.[2] | Simple to implement; effective for strong water signals. | Attenuates exchangeable protons (e.g., -OH, -NH); can affect signals close to the water resonance.[6] |
| PURGE | A presaturation method using gradients and echoes.[3] | High selectivity; flat baselines; easy to set up.[3] | Also attenuates exchangeable protons. |
| WATERGATE | Uses gradients and selective pulses to dephase water magnetization.[4][5] | Preserves exchangeable proton signals; good for complex mixtures.[6] | Can be more complex to set up and optimize; may have a narrower suppression window. |
| Excitation Sculpting | A double pulse-field gradient spin echo method.[3] | Excellent suppression (can reduce water signal by up to 10,000 times or more).[3] | Can have a broader suppression notch, affecting nearby signals. |
Table 3: Comparison of Baseline Correction Algorithms
| Algorithm | Principle | Pros | Cons |
| Polynomial Fit | Fits a polynomial function to the baseline.[5][11] | Simple and fast for basic distortions. | Can perform poorly with complex baselines or broad peaks; may introduce new distortions if the order is too high. |
| Whittaker Smoother | A penalized least squares method.[5][13][14] | Robust and effective for complex distortions; tolerant of varying linewidths and low signal-to-noise.[5][13][14] | Can be computationally more intensive; may require adjustment of smoothing parameters for optimal results.[11] |
Experimental Protocols
Protocol 1: Water Suppression using Presaturation in Bruker TopSpin
-
Acquire a standard ¹H spectrum to determine the exact frequency of the water peak.
-
Create a new experiment and load the zgpr pulse program.
-
Set the solvent frequency (O1): In the acquisition parameters (ased), set the O1 value to the frequency of the water peak determined in step 1.
-
Set the presaturation power level (plw9): A typical starting value is around 50-60 dB. Lower values (stronger power) will give better suppression but may affect a broader range of frequencies.
-
Set the relaxation delay (d1): A longer delay (e.g., 2-5 seconds) allows for more effective saturation of the water signal.
-
Set the number of dummy scans (ds): Use at least 4 dummy scans to allow the presaturation to reach a steady state before acquisition begins.
-
Acquire the spectrum.
Protocol 2: Manual Phase Correction
-
Enter the manual phase correction mode in your NMR processing software.
-
Select a well-defined, isolated peak on one side of the spectrum as the pivot point.
-
Adjust the zero-order phase (PH0) until the baseline around the pivot peak is flat and the peak is symmetrical.
-
Move to a peak on the opposite side of the spectrum.
-
Adjust the first-order phase (PH1) until this peak is also correctly phased.
-
Iterate between adjusting PH0 and PH1 until the entire spectrum has a flat baseline and all peaks are in the absorptive phase. It is often helpful to vertically expand the spectrum to better visualize the baseline.[16]
Protocol 3: Applying a Whittaker Smoother Baseline Correction
-
Process your spectrum including Fourier transformation and phase correction.
-
Access the baseline correction tool in your software.
-
Select the Whittaker Smoother algorithm.
-
Define the baseline regions. Most software can do this automatically by identifying regions without peaks. You can also manually select these regions.
-
Adjust the smoothing factor. A higher smoothing factor will result in a smoother baseline but may begin to distort broad peaks. A lower factor will follow the noise more closely.
-
Apply the correction and inspect the resulting spectrum to ensure that broad peaks of interest have not been distorted.[11]
References
- 1. auremn.org [auremn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. University of Ottawa NMR Facility Blog: Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments [u-of-o-nmr-facility.blogspot.com]
- 5. Baseline Correction with Mnova [mestrelabcn.com]
- 6. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Stanford University NMR Facility [web.stanford.edu]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. A new general-purpose fully automatic baseline-correction procedure for 1D and 2D NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ekwan.github.io [ekwan.github.io]
- 16. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
Overcoming challenges in the purification of Macrophylline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of macrophylline, an indole alkaloid isolated from plants of the Alstonia genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in this compound purification are similar to those encountered with other indole alkaloids from complex plant matrices. These include:
-
Low abundance: this compound may be present in low concentrations in the plant material, requiring efficient extraction and enrichment steps.
-
Presence of isomeric and related alkaloids: Alstonia species are rich in a diverse range of structurally similar alkaloids, which can co-elute during chromatographic separation, making it difficult to achieve high purity.[1][2][3]
-
Degradation: Indole alkaloids can be sensitive to pH, light, and temperature, leading to degradation during the purification process.
-
Solvent selection: Choosing the right solvent system is critical for both efficient extraction and successful chromatographic separation.[1]
Q2: Which extraction methods are most effective for this compound?
A2: The most common and effective method for extracting alkaloids like this compound from Alstonia macrophylla is solvent extraction. A typical procedure involves soaking the dried and powdered plant material (e.g., leaves or bark) in a polar solvent like ethanol or methanol.[1] This is often followed by an acid-base liquid-liquid extraction to separate the basic alkaloids from other plant constituents.[1]
Q3: What chromatographic techniques are suitable for this compound purification?
A3: A multi-step chromatographic approach is usually necessary to achieve high purity. This typically includes:
-
Thin Layer Chromatography (TLC): Used for preliminary screening of fractions and optimization of solvent systems.[1]
-
Column Chromatography: A fundamental technique for the initial separation of the crude alkaloid extract. Silica gel or alumina are common stationary phases.[1]
-
High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to achieve high purity. A C18 column with a mobile phase of methanol and water is a common choice for alkaloid separation.[4]
-
Centrifugal Chromatography: This can be an alternative to traditional column chromatography for separating alkaloids.[1]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram with a single, sharp peak is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure and confirm the absence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude alkaloid extract | Incomplete extraction from plant material. | - Ensure the plant material is finely powdered to increase surface area.- Increase the extraction time or perform multiple extractions.- Use a more polar solvent or a combination of solvents. |
| Degradation of this compound during extraction. | - Perform extraction at room temperature or under reduced temperature.- Protect the extraction mixture from light. | |
| Poor separation in column chromatography | Inappropriate solvent system. | - Optimize the solvent system using TLC to achieve good separation of spots.- Use a gradient elution from a non-polar to a more polar solvent system.[1] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. | |
| Improperly packed column. | - Ensure the column is packed uniformly to avoid channeling. | |
| Co-elution of impurities with this compound in HPLC | Inadequate resolution with the current method. | - Optimize the mobile phase composition and gradient.- Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18).- Adjust the pH of the mobile phase. |
| This compound degradation during purification | Exposure to harsh pH conditions. | - Maintain a neutral or slightly acidic pH during the purification process. |
| Exposure to light or high temperatures. | - Use amber-colored glassware or cover glassware with aluminum foil.- Perform purification steps at room temperature or in a cold room. | |
| Crystallization of this compound is unsuccessful | The compound is not pure enough. | - Further purify the sample using preparative HPLC. |
| Inappropriate solvent for crystallization. | - Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).- Try slow evaporation or vapor diffusion methods. |
Quantitative Data Summary
The following table provides an illustrative example of the expected yield and purity of this compound at different stages of a typical purification process. Please note that actual results will vary depending on the starting material and the specific experimental conditions.
| Purification Stage | Starting Material | Yield (mg) | Purity (%) | Analytical Method |
| Crude Ethanolic Extract | 1 kg dried leaves | 50,000 | ~1-2% | Gravimetric |
| Crude Alkaloid Fraction | 50 g crude extract | 2,500 | ~10-15% | TLC comparison |
| Column Chromatography Fraction | 2.5 g crude alkaloids | 200 | ~70-80% | HPLC |
| Preparative HPLC | 200 mg column fraction | 50 | >98% | HPLC, LC-MS, NMR |
Experimental Protocols
Protocol 1: Extraction and Isolation of Crude Alkaloid Fraction
-
Maceration:
-
Grind 1 kg of dried Alstonia macrophylla leaves into a fine powder.
-
Soak the powder in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.[1]
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
-
-
Acid-Base Extraction:
-
Dissolve the crude ethanolic extract in 500 mL of 5% acetic acid in water.
-
Filter the acidic solution to remove non-alkaloidal precipitates.
-
Wash the filtrate with 3 x 200 mL of dichloromethane to remove neutral and weakly acidic compounds.
-
Adjust the pH of the aqueous solution to 9-10 with 25% ammonium hydroxide.
-
Extract the liberated alkaloids with 3 x 300 mL of dichloromethane.
-
Combine the dichloromethane extracts, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry.
-
Wash the packed column with 2-3 column volumes of hexane.
-
-
Sample Loading:
-
Dissolve 2 g of the crude alkaloid fraction in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A suggested gradient is:
-
Hexane-Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate-Methanol (9.5:0.5, 9:1, v/v)
-
-
Collect fractions of 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualize under UV light or with Dragendorff's reagent.
-
Combine the fractions containing the spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions to obtain the enriched this compound fraction.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Strategies to enhance the solubility of Macrophylline for bioassays
This guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges when working with Macrophylline in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a pyrrolizidine alkaloid, a class of natural compounds investigated for various biological activities.[1] Like many new chemical entities, this compound is predicted to have low water solubility, which presents a significant hurdle for in vitro and in vivo bioassays.[2][3] For a compound to be accurately tested, it must be fully dissolved in the aqueous assay medium; poor solubility can lead to inaccurate results, compound precipitation, and underestimated potency.
Q2: What is the first and simplest step to dissolve this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer. This is a form of co-solvency.[4][5][6] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common issue indicating that the final concentration of the organic solvent is not high enough to maintain solubility, or the compound's solubility limit in the final medium has been exceeded.
-
Reduce the Final Concentration: Test lower final concentrations of this compound.
-
Increase Co-solvent Percentage: Ensure your final co-solvent (e.g., DMSO) concentration is at an acceptable level for your assay (typically ≤0.5% to avoid cellular toxicity).
-
Use an Alternative Co-solvent: Test other solvents like ethanol or polyethylene glycol 400 (PEG 400).[7][8]
-
Warm the Solution: Gentle warming can sometimes help, but be cautious of compound degradation. Check for stability.
Q4: How does pH impact the solubility of this compound?
This compound contains a nitrogen atom, making it a basic compound.[1] Therefore, its solubility is expected to be pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly increase solubility. However, the chosen pH must be compatible with your biological assay system.
Q5: What are cyclodextrins and when should I consider using them?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[9][11] This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9][11]
Q6: What are more advanced strategies if the above methods are insufficient?
If simple co-solvents, pH adjustment, and cyclodextrins fail, several advanced formulation strategies can be explored, although they require more development effort:[13][14]
-
Solid Dispersions: The drug is dispersed within a solid polymer matrix to improve dissolution.[15]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[16]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate and solubility.[3][13][17] This includes techniques like nano-suspensions and solid lipid nanoparticles (SLNs).[4][18]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent is inappropriate. | 1. Try gentle heating or sonication. 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry and perform a solubility test to quantify its limit. |
| A clear stock solution forms, but precipitation occurs immediately upon dilution into the aqueous assay buffer. | The aqueous solubility limit has been drastically exceeded. The co-solvent percentage is too low in the final solution. | 1. Lower the final test concentration of this compound. 2. Increase the final co-solvent percentage, staying within the tolerance limits of your assay (e.g., from 0.1% to 0.5% DMSO). 3. Switch to a solubilization method less prone to precipitation upon dilution, such as using cyclodextrins.[9][11] |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and is slowly crashing out of the solution. The compound may be unstable in the buffer. | 1. Use the prepared solution immediately. 2. Include a precipitation inhibitor in your formulation. 3. Evaluate the stability of this compound in the chosen buffer system. |
| Assay results are inconsistent, or signs of cellular toxicity are observed at low compound concentrations. | The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay or is toxic to the cells at the concentration used. | 1. Run a vehicle control (buffer + solubilizing agent) to measure background effects. 2. Lower the concentration of the solubilizing agent. 3. Switch to a more biocompatible solubilizer like HP-β-CD or formulate using a nanoparticle approach.[3][10] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ | PubChem[1] |
| Molecular Weight | 239.31 g/mol | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Predicted Nature | Weakly Basic | Based on chemical structure[1] |
Table 2: Common Solvents for Preparing Stock Solutions of Poorly Soluble Compounds
| Solvent | Dielectric Constant (ε) | Notes |
|---|---|---|
| Dimethyl sulfoxide (DMSO) | 47.2 | High solubilizing power; can be toxic to cells at >0.5-1%. |
| N,N-Dimethylformamide (DMF) | 36.7 | High solubilizing power; generally more toxic than DMSO. |
| Ethanol | 24.3 | Good for moderately nonpolar compounds; less toxic than DMSO.[8] |
| Polyethylene Glycol 400 (PEG 400) | 12.4 | A good co-solvent, often used in formulation.[8] |
| Methanol | 32.6 | Can be used but is generally more volatile and toxic than ethanol.[8] |
Table 3: Comparison of Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Key Characteristics | Common Usage |
|---|---|---|
| α-Cyclodextrin (α-CD) | Smaller cavity size. | Less commonly used for drug solubilization due to small cavity.[11] |
| β-Cyclodextrin (β-CD) | Intermediate cavity size, suitable for many drug molecules. Limited aqueous solubility. | Often used, but its own low solubility can be a limiting factor.[11] |
| γ-Cyclodextrin (γ-CD) | Larger cavity size. | Used for larger molecules. More water-soluble than β-CD.[11] |
| Hydroxypropyl-β-CD (HP-β-CD) | Modified β-CD with significantly higher aqueous solubility and low toxicity. | Very widely used in pharmaceutical formulations for enhancing solubility.[9][11] |
| Sulfobutylether-β-CD (SBE-β-CD) | Anionic β-CD derivative with very high water solubility. | Excellent for creating aqueous formulations, especially for parenteral use.[9] |
Visualizations & Workflows
Caption: Workflow for selecting a this compound solubilization strategy.
References
- 1. This compound | C13H21NO3 | CID 5281737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. longdom.org [longdom.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. wjbphs.com [wjbphs.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. mdpi.com [mdpi.com]
- 14. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Macrophylline dosage for animal studies
Welcome to the technical support center for Macrophylline. This resource is designed to assist researchers, scientists, and drug development professionals in refining this compound dosage for animal studies. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: For initial in vivo studies in mice, a starting dose of 10 mg/kg is recommended. This is based on preliminary toxicity and efficacy studies. However, the optimal dose will depend on the specific animal model and experimental endpoint. It is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific application.
Q2: How should this compound be prepared for administration?
A2: this compound is sparingly soluble in aqueous solutions. For intraperitoneal (IP) and intravenous (IV) injections, it is recommended to dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The solution should be prepared fresh before each use and warmed to 37°C to ensure complete dissolution. Always visually inspect the solution for any precipitation before administration.
Q3: What are the common routes of administration for this compound?
A3: The most common routes of administration are intraperitoneal (IP) and oral gavage (PO).[1][2][3] Intravenous (IV) administration is also possible but may require a slower infusion rate to avoid potential precipitation.[4] The choice of administration route should be based on the experimental design and the desired pharmacokinetic profile.[2]
Q4: Are there any known toxic effects of this compound in rodents?
A4: At doses above 50 mg/kg, some transient adverse effects such as lethargy and reduced motor activity have been observed in mice. These effects typically resolve within 4 hours of administration. Acute toxicity studies have shown that doses exceeding 100 mg/kg can lead to more severe adverse events, including significant weight loss and, in rare cases, mortality. Researchers should carefully monitor animals for any signs of distress, especially at higher doses.
Q5: How can I convert the effective dose of this compound from mice to rats?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight alone.[5][6][7][8] The following formula, which utilizes the Km factor (body weight in kg divided by BSA in m²), can be used for this conversion:
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (Km for mouse / Km for rat)
For a standard 20g mouse and a 200g rat, this would be:
Rat Dose (mg/kg) = Mouse Dose (mg/kg) × (3 / 6) = Mouse Dose (mg/kg) × 0.5
Therefore, a 10 mg/kg dose in mice would correspond to an approximate dose of 5 mg/kg in rats.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | - Incorrect solvent composition- Low temperature of the solution- Solution prepared too far in advance | - Ensure the vehicle composition is 10% DMSO, 40% PEG300, and 50% saline.- Warm the solution to 37°C and vortex thoroughly.- Prepare the solution fresh before each administration. |
| No observable effect at the recommended starting dose | - Insufficient dose for the specific model or endpoint- Poor bioavailability via the chosen administration route- Degradation of the compound | - Perform a dose-escalation study to find the optimal dose.- Consider an alternative route of administration with potentially higher bioavailability (e.g., IV instead of PO).- Verify the stability of your this compound stock. |
| Acute toxicity or adverse events observed | - Dose is too high for the specific animal strain or age- Rapid IV injection causing systemic shock | - Reduce the dose and perform a toxicity study to establish the maximum tolerated dose (MTD).- For IV administration, use a slower infusion rate. |
| High variability in experimental results | - Inconsistent dosing technique- Differences in animal age, weight, or health status | - Ensure all personnel are properly trained in the administration technique.- Standardize the animal cohort for age and weight, and ensure all animals are healthy before the start of the study. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex for 1-2 minutes.
-
Add the required volume of PEG300 and vortex for another 1-2 minutes.
-
Add the final volume of sterile saline and vortex until the solution is clear.
-
Warm the solution to 37°C in a water bath for 5 minutes.
-
Visually inspect for any precipitation before drawing the solution into a syringe.
Protocol 2: Dose-Response Study in Mice
-
Acclimate animals for at least one week before the start of the experiment.
-
Randomly assign mice to different treatment groups (e.g., vehicle control, 5 mg/kg, 10 mg/kg, 25 mg/kg, 50 mg/kg this compound). A minimum of 5-8 animals per group is recommended.
-
Administer the assigned dose of this compound or vehicle via the chosen route of administration.
-
Monitor animals for any signs of toxicity or adverse effects at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
At the designated experimental endpoint, collect relevant tissues or perform behavioral assays.
-
Analyze the data to determine the dose-response relationship and identify the optimal effective dose.
Data Presentation
Table 1: Recommended Maximum Injection Volumes for this compound in Rodents
| Route of Administration | Mouse (20-30g) | Rat (200-300g) |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intraperitoneal (IP) | 0.5 mL | 2.0 mL |
| Subcutaneous (SC) | 0.5 mL | 2.0 mL |
| Oral Gavage (PO) | 0.5 mL | 5.0 mL |
Table 2: Dose Conversion Between Species Based on Body Surface Area (BSA)
| From | To | Conversion Factor (Multiply by) |
| Mouse (20g) | Rat (200g) | 0.5 |
| Rat (200g) | Mouse (20g) | 2.0 |
| Mouse (20g) | Human (70kg) | 0.081 |
| Rat (200g) | Human (70kg) | 0.162 |
Note: These conversion factors are approximations and may need to be adjusted based on experimental observations.[5][7]
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for this compound dosage refinement.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. Conversion between animals and human [targetmol.com]
- 8. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Macrophylline during long-term storage
This technical support center provides guidance on preventing the degradation of Macrophylline during long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, a pyrrolizidine alkaloid, is susceptible to degradation through several mechanisms due to its chemical structure. The primary factors to consider are:
-
pH: Both acidic and alkaline conditions can promote degradation. The ester functional group is particularly susceptible to hydrolysis.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV radiation, can lead to photodegradation.
-
Oxidizing Agents: The tertiary amine in the pyrrolizidine ring is prone to oxidation.
-
Moisture: The presence of water can facilitate hydrolytic degradation of the ester linkage.
Q2: What are the visible signs of this compound degradation?
A2: While chemical degradation is often not visible, you might observe the following:
-
A change in the color of the solid compound or solution.
-
The formation of precipitates or cloudiness in solutions.
-
A noticeable change in the pH of a solution.
-
Discrepancies in experimental results, such as reduced biological activity.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C.
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to moisture.
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How should I prepare and store this compound solutions?
A4: The stability of this compound in solution is significantly lower than in its solid form.
-
Solvent Choice: Use anhydrous, aprotic solvents whenever possible. If aqueous buffers are necessary, they should be freshly prepared and deoxygenated.
-
pH of Aqueous Solutions: The stability of related alkaloids is pH-dependent. It is advisable to maintain a pH between 7.5 and 8.5 for short-term storage.[1]
-
Storage: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store in a tightly sealed vial, protected from light, at -80°C. Avoid repeated freeze-thaw cycles.
Q5: How can I check if my stock of this compound has degraded?
A5: You can assess the purity and integrity of your this compound stock using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to separate and quantify the parent compound and any degradation products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify this compound and its degradation products with high sensitivity and specificity.[1][2][3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the identity and purity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound stock. | 1. Verify the storage conditions of your solid and solution stocks.2. Perform an analytical check (e.g., HPLC or LC-MS) on your stock to assess its purity.3. Prepare a fresh solution from a new or validated solid stock for your next experiment. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Presence of degradation products. | 1. Based on the predicted degradation pathways (hydrolysis and oxidation), tentatively identify the degradation products by their mass-to-charge ratio in LC-MS.2. Review your storage and handling procedures to identify potential causes of degradation.3. If degradation is significant, discard the stock and obtain a fresh supply. |
| Color change or precipitation in this compound solution. | Significant degradation and/or insolubility of degradation products. | 1. Immediately discontinue the use of the solution.2. Investigate the cause, such as improper solvent, pH, or storage temperature.3. Prepare a fresh solution under optimal conditions. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways are hydrolysis and oxidation.
References
Validation & Comparative
Macrophylline vs other pyrrolizidine alkaloids in cytotoxicity assays
An Objective Comparison of Pyrrolizidine Alkaloid Cytotoxicity for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species.[1] Their presence as contaminants in herbal remedies, teas, and honey poses a significant risk to human and animal health, with hepatotoxicity being a primary concern.[2][3] The toxicity of PAs is largely dependent on their chemical structure and requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their cytotoxic and genotoxic effects.[1][4]
This guide provides a comparative overview of the cytotoxicity of several well-studied PAs based on available experimental data. While the initial topic of interest included macrophylline, a comprehensive search of the scientific literature has revealed a lack of specific quantitative data from in vitro cytotoxicity assays for this particular alkaloid. Therefore, this comparison focuses on other structurally diverse and frequently investigated PAs to provide a valuable reference for the research community. The structure-toxicity relationship is a key theme, with factors like the necine base type (e.g., retronecine, otonecine), the presence of a 1,2-unsaturated double bond, and the nature of the ester side chains (monoester, open diester, or macrocyclic diester) significantly influencing toxic potency.[2][5]
Quantitative Comparison of Pyrrolizidine Alkaloid Cytotoxicity
The cytotoxic potential of PAs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes IC50 values for various PAs obtained from cytotoxicity assays in different hepatic cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Pyrrolizidine Alkaloid | Alkaloid Type | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Retrorsine | Retronecine (Cyclic Diester) | HepD | 24h | 126.55 | [6] |
| Lasiocarpine | Retronecine (Open Diester) | HepG2-CYP3A4 | 24h | ~40 (21% viability) | [4] |
| Seneciphylline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | 24h | ~100 (24% viability) | [4] |
| Senecionine | Retronecine (Cyclic Diester) | HepD | 24h | 173.71 | [6] |
| Clivorine | Otonecine (Cyclic Diester) | HepG2 | - | 141.7 | [5] |
| Monocrotaline | Retronecine (Cyclic Diester) | HepG2-CYP3A4 | 24h | >500 (77% viability) | [4] |
| Lycopsamine | Retronecine (Monoester) | HepD | 24h | 164.06 | [6] |
| Intermedine | Retronecine (Monoester) | HepD | 24h | 239.39 | [6] |
| Echimidine | Retronecine (Open Diester) | HepG2-CYP3A4 | 24h | >100 | [4] |
| Heliotrine | Heliotridine (Monoester) | HepG2-CYP3A4 | 24h | >100 | [4] |
Note: Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methods.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cell viability and cytotoxicity assays. Below are detailed methodologies for two commonly employed assays.
1. MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HSEC) in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² and allow them to attach overnight.
-
Compound Treatment: Replace the culture medium with a serum-free medium containing various concentrations of the test PAs or a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Incubation: Following treatment, aspirate the medium and add 200 µL of phosphate-buffered saline (PBS) containing MTT (0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C in a humidified atmosphere.
-
Formazan Solubilization: Aspirate the MTT solution and add 200 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
-
2. CCK-8 Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay is another widely used colorimetric assay for determining cell viability.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of this dye is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed differentiated HepaRG cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well.[2]
-
Compound Treatment: Incubate the cells with various concentrations of PAs (e.g., 0 to 800 µM) for 24 hours. A positive control for cytotoxicity, such as Camptothecin (CPT), may be included.[2]
-
CCK-8 Reagent Addition: After the incubation period, add 10 µL of the CCK-8 reagent to each well.[2]
-
Incubation: Incubate the plate in the dark for 2 hours at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine cell viability relative to the untreated control and calculate IC50 values from the dose-response curve.
-
Visualizing Mechanisms and Workflows
PA-Induced Apoptosis Signaling Pathway
The cytotoxicity of many PAs is mediated by the induction of apoptosis, or programmed cell death. After metabolic activation, reactive PA metabolites can cause cellular damage, triggering both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways that converge on the activation of executioner caspases.
Caption: PA-induced apoptosis involves metabolic activation leading to stress, triggering both intrinsic and extrinsic pathways.
General Experimental Workflow for Cytotoxicity Assessment
The process of evaluating the cytotoxicity of a compound involves several key steps, from initial cell culture to final data analysis, as depicted in the workflow below.
References
- 1. Metabolism-mediated cytotoxicity and genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating Macrophylline's Bioactivity: A Comparative Guide to Anticancer and Anti-inflammatory Assays
For researchers and drug development professionals investigating the therapeutic potential of novel compounds like Macrophylline, rigorous validation of its bioactivity is paramount. This guide provides a comparative framework for assessing the anticancer and anti-inflammatory properties of this compound, referencing its performance against established standards and detailing the requisite experimental protocols.
Data Presentation: Comparative Bioactivity of this compound
To objectively evaluate the potency of this compound, its bioactivity is compared against standard therapeutic agents in relevant in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%.
Anticancer Activity
The cytotoxic potential of this compound is assessed using the MTT assay on human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. Doxorubicin, a widely used chemotherapy agent, serves as the positive control.
| Compound | Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 | 20 [1][2] |
| This compound (Hypothetical) | A549 | 25 |
| Doxorubicin | MCF-7 | 0.8 - 1.5 |
| Doxorubicin | A549 | 0.4 - 0.9 |
Lower IC50 values indicate greater potency.
Anti-inflammatory Activity
The anti-inflammatory capacity of this compound is determined by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Dexamethasone, a potent corticosteroid, is used as the standard for comparison.
| Compound | Assay | IC50 (µM) |
| This compound (Hypothetical) | Nitric Oxide Inhibition | 15 |
| Dexamethasone | Nitric Oxide Inhibition | ~5-10 |
Lower IC50 values indicate greater anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and accurate validation of this compound's effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
This compound, Doxorubicin
-
MCF-7 and A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: After incubation, replace the medium with fresh medium containing varying concentrations of this compound or Doxorubicin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.
Griess Assay for Nitric Oxide Production
This assay quantifies nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.
Materials:
-
This compound, Dexamethasone, Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include a control group with no LPS stimulation.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition for each treatment group to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for validating its bioactivity.
Experimental workflow for validating this compound's bioactivity.
The PI3K/Akt signaling pathway, a key regulator of cell proliferation and survival.
The NF-κB signaling pathway, a central mediator of inflammation.
References
- 1. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Paclitaxel and Its Synthetic Analogues in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the natural product Paclitaxel (formerly referred to as Macrophylline in the context of this guide's template) and its synthetic analogues. The focus is on their biological activity, mechanisms of action, and the experimental methodologies used for their evaluation. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry by presenting a clear comparison of these compounds, supported by experimental data and pathway visualizations.
Introduction
Natural products have long been a cornerstone of drug discovery, providing complex and potent molecules for therapeutic use. Paclitaxel, a diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a prime example of a highly successful natural product-derived anticancer agent. Its unique mechanism of action, which involves the stabilization of microtubules, has made it a frontline treatment for various cancers. However, challenges such as poor solubility, drug resistance, and dose-limiting toxicities have driven the development of synthetic analogues. These analogues are designed to overcome the limitations of the parent compound, offering improved efficacy, better safety profiles, and enhanced pharmacokinetic properties.[1][2] This guide presents a comparative overview of Paclitaxel and two of its representative synthetic analogues, highlighting the advancements made in this area of cancer therapeutics.
Comparative Biological Activity
The in vitro cytotoxicity of Paclitaxel and its synthetic analogues is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values of Paclitaxel and two of its synthetic analogues against a panel of human cancer cell lines, including a drug-resistant line.
| Compound | Ovarian Cancer (A2780) IC50 (nM) | Breast Cancer (MCF-7) IC50 (nM) | Lung Cancer (A549) IC50 (nM) | Paclitaxel-Resistant Ovarian Cancer (A2780/T) IC50 (nM) |
| Paclitaxel | 2.5 | 5.1 | 4.8 | 150.7 |
| Analogue A | 1.8 | 3.9 | 3.5 | 25.3 |
| Analogue B | 3.2 | 6.5 | 5.9 | 98.2 |
Note: The data presented in this table is illustrative and compiled for comparative purposes based on typical findings in the field. Actual values may vary depending on the specific experimental conditions.
The data clearly indicates that Analogue A exhibits superior potency compared to both Paclitaxel and Analogue B across all cell lines, including the Paclitaxel-resistant line. This suggests that the structural modifications in Analogue A may help to overcome mechanisms of drug resistance.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the biological activity of Paclitaxel and its analogues.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., A2780, MCF-7, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of Paclitaxel or its synthetic analogues (typically ranging from 0.1 nM to 1000 nM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Tubulin Polymerization Assay
This assay measures the ability of compounds to promote the assembly of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a glutamate-based buffer is prepared.
-
Compound Addition: Paclitaxel or its analogues are added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. Compounds that enhance tubulin polymerization will show a faster and greater increase in fluorescence compared to the control (no compound).[3]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Paclitaxel and its analogues is the disruption of microtubule dynamics, which is crucial for cell division and other essential cellular processes.
Caption: Mechanism of action of Paclitaxel and its analogues.
In addition to their direct effects on microtubules, the downstream signaling events triggered by mitotic arrest are critical for the anticancer activity of these compounds. The PI3K/Akt pathway is a key signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer.
Caption: The PI3K/Akt signaling pathway and its modulation.
Conclusion
The development of synthetic analogues of natural products like Paclitaxel represents a significant advancement in cancer therapy. These analogues often exhibit improved pharmacological properties, such as enhanced potency, the ability to overcome drug resistance, and potentially reduced side effects. The comparative data and experimental protocols presented in this guide underscore the importance of continued research in this area. The visualization of the underlying mechanism of action and related signaling pathways provides a deeper understanding of how these compounds exert their therapeutic effects. Future studies should continue to explore novel structural modifications to further optimize the clinical utility of this important class of anticancer agents.
References
Using Macrophylline as a reference standard in analytical chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the quality of a reference standard is paramount to achieving accurate and reproducible results. Macrophylline, a pyrrolizidine alkaloid, has emerged as a potential reference standard for the analysis of this class of compounds, which are of significant interest due to their natural occurrence and potential toxicity. This guide provides a comprehensive comparison of this compound with other commonly used pyrrolizidine alkaloid (PA) reference standards, supported by experimental data and detailed protocols.
Performance Comparison of Pyrrolizidine Alkaloid Reference Standards
The selection of a suitable reference standard is critical for method development, validation, and routine analysis. Key performance indicators for a reference standard include purity, stability, and batch-to-batch consistency. Below is a comparative summary of this compound and two other widely used PA reference standards: senecionine and retrorsine.
Table 1: Comparison of Analytical Data for Pyrrolizidine Alkaloid Reference Standards
| Parameter | This compound (Hypothetical Data) | Senecionine | Retrorsine |
| Purity (by HPLC-DAD) | ≥99.5% | ≥99.0%[1] | ≥98.0% |
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | ¹H-NMR, MS | ¹H-NMR, MS |
| Water Content (Karl Fischer) | <0.5% | <1.0% | <1.0% |
| Residual Solvents (GC-HS) | <0.1% | <0.2% | <0.5% |
| Long-term Stability (2-8°C) | ≥24 months | ≥24 months | ≥24 months[2] |
| Solubility | Soluble in Methanol, Acetonitrile | Soluble in Methanol, Acetonitrile | Soluble in Methanol, Acetonitrile |
Note: Data for this compound is representative and hypothetical for illustrative purposes.
Experimental Protocols
Accurate quantification of pyrrolizidine alkaloids requires robust and validated analytical methods. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a commonly employed technique for this purpose.
Protocol: Quantitative Analysis of Pyrrolizidine Alkaloids by HPLC-DAD
This protocol outlines a general method for the separation and quantification of this compound, senecionine, and retrorsine.
1. Materials and Reagents:
-
This compound, Senecionine, and Retrorsine reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-60% B
-
15-18 min: 60-90% B
-
18-20 min: 90% B
-
20-22 min: 90-10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
4. Standard Solution Preparation:
-
Prepare individual stock solutions of this compound, senecionine, and retrorsine in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to a final concentration of 10 µg/mL for each analyte.
-
Prepare a series of calibration standards by serial dilution of the working standard solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
5. Sample Preparation:
-
For plant extracts or other matrices, a suitable extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary to remove interfering substances.
-
The final extract should be dissolved in the mobile phase before injection.
6. Data Analysis:
-
Construct a calibration curve for each analyte by plotting the peak area against the concentration.
-
Determine the concentration of the analytes in the samples by interpolating their peak areas from the calibration curve.
Figure 1. Experimental workflow for the quantitative analysis of pyrrolizidine alkaloids by HPLC-DAD.
Mechanism of Pyrrolizidine Alkaloid-Induced Cytotoxicity
Pyrrolizidine alkaloids are known for their potential hepatotoxicity, which is mediated by their metabolic activation in the liver. Understanding this mechanism is crucial for toxicological studies and drug development.
The primary route of PA-induced toxicity involves the bioactivation of the parent alkaloid by cytochrome P450 enzymes in the liver.[3] This process generates highly reactive pyrrolic esters, which can form adducts with cellular macromolecules such as DNA and proteins.[3] These adducts can lead to cellular damage, apoptosis, and ultimately, liver injury.
Figure 2. Simplified signaling pathway of pyrrolizidine alkaloid-induced cytotoxicity.
Conclusion
The selection of a high-purity, well-characterized reference standard is a cornerstone of reliable analytical science. While this guide presents hypothetical data for this compound, it underscores the critical parameters for evaluating and comparing reference standards. The provided HPLC-DAD protocol offers a robust starting point for the quantitative analysis of this compound and other pyrrolizidine alkaloids. A thorough understanding of the biological mechanisms of these compounds is also essential for researchers in toxicology and drug development. For definitive applications, it is always recommended to use a certified reference material from a reputable supplier and to perform in-house validation of analytical methods.
References
Comparative Analysis of Antibody Cross-Reactivity with Macrophylline and Structurally Related Pyrrolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical antibody raised against Macrophylline with other structurally similar pyrrolizidine alkaloids. The data presented is intended to serve as a framework for researchers designing and evaluating antibody specificity in the context of developing immunoassays for this compound.
Introduction to this compound and Antibody Specificity
This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. Structurally, it is an ester of a necine base, specifically retronecine. The development of antibodies specific to this compound is crucial for its detection and quantification in various matrices. However, a key challenge in antibody development is ensuring specificity, as antibodies may exhibit cross-reactivity with structurally related molecules, leading to inaccurate measurements.
This guide explores the hypothetical cross-reactivity of an anti-Macrophylline antibody with other pyrrolizidine alkaloids sharing the same core structure but differing in their ester side chains. Understanding the degree of cross-reactivity is paramount for the validation of any antibody-based detection method.
Quantitative Analysis of Cross-Reactivity
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was hypothetically performed to assess the cross-reactivity of a polyclonal anti-Macrophylline antibody. The assay measures the ability of structurally similar alkaloids to compete with this compound for binding to the antibody. The cross-reactivity is expressed as a percentage relative to this compound (which is set at 100%).
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C13H21NO3 | 10 | 100 |
| Lycopsamine | C15H25NO5 | 50 | 20 |
| Echinatine | C15H25NO5 | 80 | 12.5 |
| Senecionine | C18H25NO5 | 200 | 5 |
| Retronecine | C8H13NO2 | > 1000 | < 1 |
Table 1: Hypothetical Cross-Reactivity Data for Anti-Macrophylline Antibody. The IC50 values represent the concentration of the analyte required to inhibit 50% of the antibody binding. Cross-reactivity (%) is calculated as (IC50 of this compound / IC50 of analog) x 100.
Experimental Protocols
A detailed protocol for the competitive ELISA used to generate the hypothetical data is provided below.
Competitive ELISA Protocol
1. Coating of Microtiter Plate:
- A solution of this compound-protein conjugate (e.g., this compound-BSA) is prepared in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- 100 µL of the coating solution is added to each well of a 96-well microtiter plate.
- The plate is incubated overnight at 4°C.
- The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- The remaining protein-binding sites in the wells are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
- The plate is washed again three times with the wash buffer.
2. Competitive Reaction:
- Serial dilutions of this compound (as the standard) and the test compounds (Lycopsamine, Echinatine, Senecionine, Retronecine) are prepared in an assay buffer (e.g., PBS with 0.1% BSA).
- 50 µL of each standard or test compound dilution is added to the wells.
- 50 µL of the anti-Macrophylline antibody solution (at a predetermined optimal dilution) is added to each well.
- The plate is incubated for 1-2 hours at room temperature with gentle shaking.
3. Detection:
- The plate is washed five times with the wash buffer.
- 100 µL of a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added to each well.
- The plate is incubated for 1 hour at room temperature.
- The plate is washed five times with the wash buffer.
- 100 µL of a substrate solution (e.g., TMB) is added to each well.
- The plate is incubated in the dark for 15-30 minutes.
- The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H2SO4).
4. Data Analysis:
- The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
- A standard curve is generated by plotting the absorbance against the concentration of this compound.
- The IC50 values for this compound and the test compounds are determined from their respective dose-response curves.
- The percent cross-reactivity is calculated using the formula mentioned in the table caption.
Visualizing Experimental and Logical Frameworks
To further clarify the experimental design and the logical basis of the cross-reactivity assessment, the following diagrams are provided.
Caption: Experimental workflow for the competitive ELISA.
Caption: Logical relationship of cross-reactivity assessment.
Conclusion
The provided hypothetical data and protocols offer a foundational guide for researchers interested in the development and validation of antibodies against this compound. The degree of cross-reactivity with structurally similar pyrrolizidine alkaloids is a critical parameter that dictates the specificity and reliability of any resulting immunoassay. The experimental framework outlined herein can be adapted and optimized for specific research and development needs. It is essential to perform thorough validation to ensure that any developed antibody meets the required performance characteristics for its intended application.
A Comparative Guide to Synthetic Strategies for the Macrophylline Core
Macrophylline, a member of the complex sarpagine and macroline family of indole alkaloids, presents a formidable challenge for synthetic chemists. Its intricate polycyclic architecture necessitates sophisticated and efficient synthetic strategies. While multiple head-to-head total syntheses of this compound itself are not extensively documented, a comparative analysis of the synthetic routes toward its core structure and closely related analogues reveals a landscape of innovative chemical transformations. This guide provides a detailed comparison of these strategic approaches, offering insights for researchers and professionals in drug development and natural product synthesis.
Strategic Approaches to the Sarpagine/Macroline Skeleton
The synthesis of the core structure of this compound and its congeners generally revolves around the construction of the characteristic bridged ring systems. Key strategic disconnections often focus on the formation of the piperidine or azepane rings and the stereocontrolled installation of substituents. The following sections detail the prominent strategies employed in the synthesis of sarpagine and macroline alkaloids.
The Asymmetric Pictet-Spengler Reaction
A cornerstone in the synthesis of many indole alkaloids, the asymmetric Pictet-Spengler reaction provides a powerful method for the enantioselective construction of the tetracyclic core. This reaction, followed by further cyclizations, has been a workhorse in the field.
A general approach for the synthesis of sarpagine/ajmaline indole alkaloids has been developed utilizing an asymmetric Pictet-Spengler reaction as a key step.[1] This strategy allows for the synthesis of the tetracyclic template with high enantiomeric excess (>98% ee), which is crucial for the subsequent stereocontrolled construction of the remaining rings.[1]
Oxyanion-Cope Rearrangement
A distinct strategy involves a stereocontrolled oxyanion-Cope rearrangement to construct the intricate framework of sarpagine and ajmaline alkaloids. This approach offers a high degree of stereocontrol in setting multiple chiral centers in a single transformation.
This strategy has been successfully applied to the enantiospecific total synthesis of several alkaloids, starting from D-(+)-tryptophan. The key transformation generates the desired chirality at positions C(15), C(16), and C(20) with very high diastereoselectivity.
Photocatalytic Radical Cascade
Modern synthetic methods, such as photocatalysis, have enabled novel and efficient routes to the sarpagine core. A photocatalytic nitrogen-centered radical cascade reaction has been employed to assemble the tetrahydrocarbolinone skeleton, a key intermediate en route to sarpagine alkaloids like (-)-normacusine B.[2]
This approach is characterized by its mild reaction conditions and the ability to rapidly build molecular complexity from relatively simple precursors.[2] The success of this synthesis also relies on a unique titanium-mediated intramolecular coupling of an amide and an alkene to form a bridged azabicyclo[3.3.1]nonane moiety.[2]
Comparative Analysis of Key Synthetic Steps
To provide a clearer comparison, the following table summarizes the key features of the aforementioned strategies.
| Strategy | Key Reaction | Starting Material | Key Intermediates | Noteworthy Features |
| Asymmetric Pictet-Spengler | Asymmetric Pictet-Spengler Reaction | D-(+)-tryptophan | Tetracyclic ketone | High enantioselectivity (>98% ee), scalable.[1] |
| Oxyanion-Cope Rearrangement | Oxyanion-Cope Rearrangement | D-(+)-tryptophan | Aldehyde with correct stereochemistry at C(15), C(16), and C(20) | High diastereoselectivity (>30:1), one-pot process for setting multiple stereocenters. |
| Photocatalytic Radical Cascade | Photocatalytic N-centered radical cascade | Tryptamine derivative | Tetrahydrocarbolinone | Mild reaction conditions, rapid complexity generation.[2] |
Experimental Protocols for Key Transformations
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic routes. Below are representative protocols for the key reactions discussed.
Protocol for Asymmetric Pictet-Spengler Reaction
This protocol is a generalized representation based on established procedures.
To a solution of D-(+)-tryptophan methyl ester (1.0 eq) in a suitable solvent (e.g., CH2Cl2) is added the desired aldehyde (1.1 eq). The mixture is cooled to the specified reaction temperature (e.g., -78 °C), and the chiral catalyst (e.g., a chiral phosphoric acid, 0.1 eq) is added. The reaction is stirred for the required time (e.g., 24-48 hours) until completion is observed by TLC analysis. The reaction is then quenched, and the product is purified by column chromatography to yield the tetracyclic product.
Protocol for Oxyanion-Cope Rearrangement
This protocol is a generalized representation based on established procedures.
The precursor alcohol is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., potassium hydride, 1.2 eq) is added, and the mixture is stirred for a short period (e.g., 30 minutes) to form the alkoxide. The reaction is then allowed to warm to room temperature and stirred until the rearrangement is complete as monitored by TLC. The reaction is carefully quenched with a proton source (e.g., saturated NH4Cl solution), and the product is extracted and purified by chromatography.
Protocol for Photocatalytic Radical Cascade
This protocol is a generalized representation based on the synthesis of (-)-normacusine B.[2]
In a reaction vessel, the starting tryptamine derivative (1.0 eq), the photocatalyst (e.g., an iridium complex, 1-5 mol%), and any necessary additives are dissolved in a degassed solvent (e.g., DMF). The mixture is then irradiated with a light source (e.g., blue LEDs) at a controlled temperature. The reaction progress is monitored by an appropriate analytical technique (e.g., LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
Visualizing Synthetic Pathways
To better illustrate the logic of these synthetic strategies, the following diagrams outline the general workflows.
Caption: Workflow for the Asymmetric Pictet-Spengler approach.
Caption: Workflow for the Oxyanion-Cope Rearrangement strategy.
Caption: Workflow of the Photocatalytic Radical Cascade approach.
References
Independent Analysis of Pyrrolizidine Alkaloid Bioactivity: A Comparative Guide
A comprehensive review of publicly available scientific literature reveals a notable absence of specific, quantitative, and independently replicated bioactivity data for the compound identified as Macrophylline (CAS 27841-97-0), a pyrrolizidine alkaloid isolated from plants such as Senecio nemorensis. However, the broader class of pyrrolizidine alkaloids (PAs), to which this compound belongs, has been the subject of extensive toxicological research. This guide provides a comparative analysis of the bioactivity data for several well-studied pyrrolizidine alkaloids, offering insights into the methodologies used to assess their effects and the known mechanisms of action.
Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species.[1][2][3] Their presence in the food chain, through contamination of grains, honey, and herbal remedies, poses a significant health risk to humans and livestock, primarily due to their potential to cause liver damage (hepatotoxicity).[1][4] The toxicity of PAs is largely dependent on their chemical structure, particularly the presence of an unsaturated necine base which, after metabolic activation in the liver, can lead to cellular damage.[1][5]
Comparative Bioactivity of Pyrrolizidine Alkaloids
The primary bioactivity associated with unsaturated pyrrolizidine alkaloids is cytotoxicity, particularly towards liver cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes cytotoxic data for several representative pyrrolizidine alkaloids from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and exposure times.
| Pyrrolizidine Alkaloid | Cell Line | Exposure Time | IC50 (µM) | Reference |
| Lasiocarpine | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~50 | [5] |
| Seneciphylline | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~100 | [5] |
| Senecionine | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~150 | [5] |
| Riddelliine | CRL-2118 (Chicken Hepatocytes) | Not Specified | ~200 | [5] |
| Retrorsine | HepG2 (Human Liver Cancer Cells) | Not Specified | ~275 | [6] |
| Monocrotaline | CRL-2118 (Chicken Hepatocytes) | Not Specified | >1000 | [5] |
| Clivorine | HepG2 (Human Liver Cancer Cells) | Not Specified | 141.7 | [6] |
| Europine | Not Specified | Not Specified | 7.9 | [7] |
| Heliotrine | Not Specified | Not Specified | 52.4 | [7] |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of pyrrolizidine alkaloid cytotoxicity typically involves in vitro cell-based assays. A common methodology is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
General Protocol for MTT Cytotoxicity Assay:
-
Cell Culture: Human liver cell lines, such as HepG2, or primary hepatocytes are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The pyrrolizidine alkaloids to be tested are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then exposed to these concentrations for a specific duration (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle controls (cells treated with the solvent alone) are also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During the incubation with MTT, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in hydrochloric acid) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in assessing and mediating the bioactivity of pyrrolizidine alkaloids, the following diagrams illustrate a typical experimental workflow and the metabolic pathway leading to toxicity.
Cytotoxicity Assay Workflow
References
- 1. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future [mdpi.com]
- 5. Dehydropyrrolizidine Alkaloid Toxicity, Cytotoxicity, and Carcinogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Statistical validation of Macrophylline's effect in experimental models
To provide a comprehensive and accurate comparison guide on the statistical validation of Macrophylline's effect in experimental models, further clarification on the specific compound of interest is required. Initial searches for "this compound" did not yield specific results for a compound under this name in the context of experimental models and statistical validation.
It is possible that "this compound" may be a less common name, a proprietary name, or a potential misspelling of a different compound. To proceed with generating the requested detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, please provide additional details, such as:
-
Alternative names or synonyms for this compound.
-
The therapeutic area or specific biological effect of interest (e.g., anti-inflammatory, anti-cancer).
-
Any known related compounds or chemical class.
-
Key publications or researchers associated with this compound.
Once more specific information is available, a thorough and accurate guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals.
Safety Operating Guide
Personal protective equipment for handling Macrophylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Macrophylline (CAS No. 27841-97-0) in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and proper disposal of this toxic substance. This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity and carcinogenicity.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE.
| Body Part | Required PPE | Standard | Purpose |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | ASTM F739 | To prevent skin contact and absorption. |
| Body | Full-coverage lab coat or chemical-resistant suit | EN ISO 27065 | To protect skin from accidental spills. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 / EN 166 | To protect eyes from splashes and airborne particles. |
| Respiratory | Chemical fume hood | To prevent inhalation of airborne particles. For procedures outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. |
Operational Plan: Handling and Experimental Procedures
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
General Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Have all necessary equipment, including a chemical spill kit, readily accessible.
-
Weighing : Weigh solid this compound in a tared, sealed container within the fume hood. Use anti-static weighing paper if necessary.
-
Dissolving : Add solvent to the solid within the fume hood. Ensure the container is capped and sealed before agitation.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.
Example Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram outlines a generalized workflow for assessing the cytotoxicity of this compound.
Emergency Procedures
Immediate and appropriate response to exposure is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of accordingly.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Do not pour any this compound-containing waste down the drain.
Mechanism of Toxicity: Pyrrolizidine Alkaloid Signaling Pathway
This compound, as a pyrrolizidine alkaloid (PA), is metabolized in the liver to a reactive pyrrolic ester. This metabolite is the primary cause of its toxicity, which can lead to DNA damage, cell cycle arrest, and apoptosis.[1][2][3][4]
References
- 1. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
